Technical Documentation Center

6-Amino-4-methyl-nicotinamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Amino-4-methyl-nicotinamide
  • CAS: 65169-39-3

Core Science & Biosynthesis

Foundational

Structural Dynamics and Metabolic Targeting of 6-Amino-4-methyl-nicotinamide: A Technical Whitepaper

Executive Summary In the landscape of metabolic oncology and targeted drug discovery, manipulating the Pentose Phosphate Pathway (PPP) and NAD(P)+ salvage networks remains a highly viable therapeutic strategy. At the cor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of metabolic oncology and targeted drug discovery, manipulating the Pentose Phosphate Pathway (PPP) and NAD(P)+ salvage networks remains a highly viable therapeutic strategy. At the core of this research is 6-Amino-4-methyl-nicotinamide (6-A-4-MN) , a structurally modified analog of the well-documented PPP inhibitor, 6-aminonicotinamide (6-AN).

As a Senior Application Scientist, I approach 6-A-4-MN not just as a static chemical building block, but as a dynamic molecular tool. The strategic addition of a methyl group at the C4 position of the pyridine ring fundamentally alters the molecule's steric profile. This whitepaper provides an in-depth technical analysis of 6-A-4-MN, detailing its physicochemical properties, the mechanistic causality behind its biological application, and a self-validating experimental protocol for evaluating its enzymatic inhibitory kinetics.

Physicochemical Profiling and Structural Rationale

To effectively utilize 6-A-4-MN in biochemical assays or synthetic pipelines, one must first understand how its physical properties dictate its behavior in solution and in silico. The compound (CAS: 65169-39-3) exhibits a highly polar surface area, necessitating specific handling protocols to ensure structural integrity .

Table 1: Quantitative Physicochemical Properties of 6-A-4-MN

PropertyValueCausality / Assay Significance
CAS Number 65169-39-3Unique identifier for precise procurement and database cross-referencing.
Molecular Formula C7H9N3OThe addition of a -CH3 group to the 6-AN scaffold increases lipophilicity marginally.
Molecular Weight 151.17 g/mol Low molecular weight ensures high Ligand Efficiency (LE) in target binding .
Monoisotopic Mass 151.07455 DaCritical exact mass for high-resolution LC-MS/MS identification in pharmacokinetic profiling.
Predicted XLogP -0.3High hydrophilicity dictates the use of anhydrous DMSO for stock solutions to prevent precipitation.
SMILES Cc1cc(N)ncc1C(N)=OEssential for in silico docking simulations and generating 3D conformers.

Mechanistic Causality: The 4-Methyl Steric Effect

The parent compound, 6-AN, is a potent competitive inhibitor of 6-phosphogluconate dehydrogenase (6PGD) and glucose-6-phosphate dehydrogenase (G6PD) . It operates via "metabolic hijacking"—cellular salvage enzymes (like NAMPT) mistakenly incorporate 6-AN into the NAD(P)+ pool, generating a toxic 6-amino-NADP+ analog that halts the PPP, depleting the cell of NADPH and ribose-5-phosphate .

The Causality of the C4-Methyl Substitution: Enzymes that utilize NAD(P)+ possess tightly constrained nicotinamide-binding pockets. By introducing a methyl group at the C4 position, 6-A-4-MN creates a localized steric clash. This structural perturbation alters the dihedral angle of the adjacent carboxamide group. Consequently, 6-A-4-MN is hypothesized to shift its selectivity profile—reducing its affinity for ubiquitous housekeeping dehydrogenases (like 6PGD) while potentially increasing its specificity for enzymes with more accommodating active sites, such as Poly(ADP-ribose) polymerases (PARPs).

Pathway A 6-Amino-4-methyl- nicotinamide B NAMPT / NMNAT Salvage Pathway A->B Substrate Uptake C 6-A-4-M-NADP+ (Toxic Cofactor) B->C Enzymatic Conversion D 6PGD / G6PD Enzymes C->D Competitive Binding E PPP Blockade & Oxidative Stress D->E NADPH Depletion

Fig 1: Metabolic hijacking of 6-A-4-MN into a toxic NADP+ analog inhibiting the PPP.

Experimental Methodology: Self-Validating Enzymatic Assays

To empirically validate the steric impact of the 4-methyl group, researchers must perform continuous kinetic assays rather than end-point assays. End-point assays fail to capture the slow-binding kinetics typical of NAD+ analogs.

Below is a field-proven, self-validating protocol for evaluating 6-A-4-MN against recombinant 6PGD.

Workflow N1 1. Compound Prep (Anhydrous DMSO) N2 2. Enzyme Pre-incubation (6PGD + NADP+) N1->N2 Serial Dilution (1nM - 100µM) N3 3. Substrate Initiation (6-Phosphogluconate) N2->N3 15 min at 37°C N4 4. Kinetic Readout (Absorbance 340 nm) N3->N4 Rapid Mixing N5 5. IC50 Calculation (Non-linear Regression) N4->N5 ΔA340/min Extraction

Fig 2: Self-validating kinetic assay workflow for evaluating 6PGD competitive inhibition.

Step-by-Step Protocol: Kinetic Evaluation of 6PGD Inhibition
  • Compound Preparation: Dissolve 6-A-4-MN in anhydrous DMSO to create a 10 mM stock.

    • Causality: Anhydrous conditions prevent the hydrolysis of the carboxamide group. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation: In a 96-well UV-transparent plate, combine recombinant human 6PGD (0.5 nM), 0.1 mM NADP+, and varying concentrations of 6-A-4-MN (1 nM to 100 µM) in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2). Incubate for 15 minutes at 37°C.

    • Causality: Pre-incubation is critical. Nicotinamide analogs often exhibit slow-binding kinetics; allowing the inhibitor to reach steady-state equilibrium with the enzyme-cofactor complex prevents artificially inflated IC50 values.

  • Reaction Initiation: Add 0.2 mM 6-phosphogluconate to all wells to initiate the reaction.

    • Causality: Initiating the reaction with the substrate (rather than the enzyme) ensures that the inhibitor's binding event is not masked by substrate-induced conformational changes.

  • Kinetic Readout: Monitor the absorbance at 340 nm every 30 seconds for 20 minutes using a microplate reader.

    • Causality: Reading at 340 nm directly quantifies the reduction of NADP+ to NADPH. Continuous monitoring allows for the extraction of the initial linear velocity (

      
      ).
      
  • Self-Validation Check (Trustworthiness):

    • The assay is only considered valid if the vehicle control (1% DMSO) yields a strictly linear initial velocity (

      
      ) for the first 5 minutes.
      
    • A positive control (unmodified 6-AN) must be run in parallel and yield an IC50 within the established literature range (~5-10 µM). If the Z'-factor of the plate is

      
      , the data must be discarded due to pipetting variance or enzyme degradation.
      

Quantitative Data Interpretation

When analyzing the kinetic data, plot the fractional activity (


) against the log concentration of 6-A-4-MN. Because of the C4-methyl substitution, researchers should expect a rightward shift in the dose-response curve when compared to 6-AN.

Table 2: Comparative Structure-Activity Relationship (SAR) Expectations

CompoundSubstitutionTarget EnzymeExpected Binding Affinity Shift
6-Aminonicotinamide (6-AN) None (Hydrogen at C4)6PGD / G6PDBaseline (High affinity; IC50 ~5 µM)
6-Amino-4-methyl-nicotinamide Methyl at C46PGDDecreased affinity (Rightward shift) due to steric clash in the tight NADP+ pocket.
6-Amino-4-methyl-nicotinamide Methyl at C4PARP / NAMPTPotential increased selectivity due to exploitation of hydrophobic sub-pockets.

Conclusion

6-Amino-4-methyl-nicotinamide represents a highly targeted evolution of standard PPP inhibitors. By understanding the causality behind its physicochemical properties and the steric implications of its 4-methyl group, researchers can deploy this molecule to probe NAD(P)+ dependent pathways with greater precision. Adhering to self-validating kinetic workflows ensures that the resulting data is both robust and reproducible, driving forward the development of next-generation metabolic therapies.

References

  • PubChemLite. "6-amino-4-methylpyridine-3-carboxamide hydrochloride (C7H9N3O) - Structural Information and Predicted Collision Cross Section". Université du Luxembourg. Available at: [Link]

  • Acta Biochimica et Biophysica Sinica. "Greedy nature of mutant RAS: a boon for drug discovery targeting cancer metabolism?". Oxford Academic. Available at:[Link]

  • National Institutes of Health (PMC). "Multi-omics dissection of metabolic hijacking: Infectious bronchitis virus orchestrates lipid-centric replication through PPAR-TGF-β crosstalk". PubMed Central. Available at:[Link]

Exploratory

In-Depth Technical Guide: The In Vitro Biological Activity of 6-Aminonicotinamide

Abstract 6-Aminonicotinamide (6-AN), a structural analog of nicotinamide, functions as a potent antagonist of nicotinamide adenine dinucleotide (NAD⁺) metabolism. Its primary mechanism of action involves its metabolic co...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

6-Aminonicotinamide (6-AN), a structural analog of nicotinamide, functions as a potent antagonist of nicotinamide adenine dinucleotide (NAD⁺) metabolism. Its primary mechanism of action involves its metabolic conversion into fraudulent NAD⁺ analogs, which subsequently inhibit key NAD⁺-dependent enzymes. This guide provides an in-depth analysis of the in vitro biological activities of 6-AN, with a focus on its role as an inhibitor of the Pentose Phosphate Pathway (PPP) and its consequential effects on cancer cell proliferation, metabolic viability, and induction of apoptosis. We present detailed, field-tested protocols for assessing its cytotoxicity, its impact on cellular proliferation, and its ability to induce apoptotic pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of targeting NAD⁺ metabolism with 6-AN.

Introduction: The Central Role of NAD⁺ Metabolism and its Disruption by 6-Aminonicotinamide

Nicotinamide adenine dinucleotide (NAD⁺) is a critical coenzyme present in all living cells, serving as a linchpin for hundreds of redox reactions essential for energy metabolism, including glycolysis and oxidative phosphorylation.[1] Beyond its role in bioenergetics, NAD⁺ is a vital substrate for several enzyme families, including Poly (ADP-ribose) polymerases (PARPs) and sirtuins, which are crucial for DNA repair, gene expression, and cellular stress responses.[1][2]

Cancer cells, with their high metabolic and proliferative demands, exhibit a heightened reliance on NAD⁺-dependent pathways.[1] This dependency makes the machinery of NAD⁺ biosynthesis a promising target for anticancer therapies.[1][3] 6-Aminonicotinamide (6-AN) is a classic antimetabolite that exploits this vulnerability. It enters the NAD⁺ salvage pathway, where it is converted into inactive analogs like 6-aminonicotinamide adenine dinucleotide (6-ANAD⁺).[4] These fraudulent coenzymes act as competitive inhibitors of NAD⁺- and NADP⁺-dependent enzymes, most notably Glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the Pentose Phosphate Pathway (PPP).[5][6] Inhibition of the PPP disrupts the production of NADPH and ribose-5-phosphate, which are essential for antioxidant defense and nucleotide synthesis, respectively, leading to metabolic crisis and cell death in cancer cells.[5][6]

Core Mechanism of Action: Inhibition of the Pentose Phosphate Pathway

The primary in vitro biological effect of 6-AN stems from its potent inhibition of the Pentose Phosphate Pathway (PPP).[5][6] Cancer cells often upregulate the PPP to meet their increased demands for anabolic precursors and to counteract oxidative stress.[5][6]

The mechanism unfolds as follows:

  • Cellular Uptake and Metabolism: 6-AN is taken up by cells and metabolized into 6-ANAD⁺ and its phosphorylated form, 6-ANADP⁺.[4]

  • G6PD Inhibition: 6-ANADP⁺ acts as a powerful competitive inhibitor of G6PD, the first and rate-limiting enzyme of the PPP.[5]

  • Metabolic Consequences: Inhibition of G6PD leads to:

    • Depletion of NADPH: This compromises the cell's ability to regenerate reduced glutathione (GSH), a primary antioxidant, leading to an accumulation of reactive oxygen species (ROS) and oxidative stress.[7]

    • Reduced Ribose-5-Phosphate: This impairs the synthesis of nucleotides and nucleic acids, hindering cell proliferation.

  • Induction of Cell Stress and Apoptosis: The combination of oxidative stress and metabolic disruption triggers cellular stress pathways, including endoplasmic reticulum (ER) stress, and ultimately leads to apoptotic cell death.[5][6]

In Vitro Experimental Protocols & Expected Outcomes

To characterize the biological activity of 6-AN, a series of robust in vitro assays are required. The following protocols are designed as self-validating systems, incorporating necessary controls for trustworthy and reproducible data.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 non-small cell lung cancer, T98G glioblastoma) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

  • Compound Treatment: Prepare serial dilutions of 6-AN (e.g., from 1 µM to 1000 µM) in complete growth medium.[5] Replace the existing medium with the 6-AN-containing medium. Include "vehicle-only" (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control. Plot the results to determine the IC₅₀ value (the concentration of 6-AN that inhibits 50% of cell viability).

Expected Outcome: 6-AN is expected to decrease cell viability in a dose-dependent manner.[5] IC₅₀ values will vary depending on the cell line's metabolic profile and reliance on the PPP.

Table 1: Representative IC₅₀ Values for 6-AN in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)Approximate IC₅₀ (µM)
A549Non-Small Cell Lung48~100-200
H460Non-Small Cell Lung48~100-200
T98GGlioblastoma18 (pre-treatment)Sensitizes to cisplatin
K562Leukemia18 (pre-treatment)Sensitizes to cisplatin

Note: Data synthesized from literature. Actual values may vary based on experimental conditions.[4][5]

Proliferation Assessment (Clonogenic Survival Assay)

This long-term assay assesses the ability of a single cell to grow into a colony, providing a stringent measure of antiproliferative effects.[8]

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of 6-AN for a defined period (e.g., 48 hours).[5][7]

  • Recovery: Remove the drug-containing medium, wash with PBS, and add fresh complete medium.

  • Colony Growth: Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet solution for 20 minutes.

  • Quantification: Wash away excess stain, air dry the plates, and count the number of colonies (typically >50 cells).

Expected Outcome: 6-AN treatment will reduce the number and size of colonies compared to the vehicle control, demonstrating its ability to suppress long-term cell proliferation and survival.[5][7]

Apoptosis Induction Analysis (Western Blot for PARP Cleavage)

A hallmark of apoptosis is the cleavage of PARP-1 (116 kDa) by activated caspases (primarily caspase-3 and -7) into an 89 kDa fragment.[9] Western blotting for this cleavage event provides definitive evidence of apoptosis.

Protocol:

  • Treatment and Lysis: Treat cells in 6-well plates with 6-AN at relevant concentrations (e.g., low dose 10 µM, high dose 200 µM) for 48 hours.[5] Include a positive control for apoptosis (e.g., staurosporine). Harvest and lyse the cells in RIPA buffer supplemented with protease inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on a 4-12% Bis-Tris polyacrylamide gel.[10]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[10] Incubate overnight at 4°C with a primary antibody specific for cleaved PARP (Asp214).[9][12] Also, probe a separate blot or strip the same blot for total PARP and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10]

Expected Outcome: Lysates from 6-AN-treated cells will show a distinct band at 89 kDa, corresponding to cleaved PARP.[11] The intensity of this band should increase with the dose of 6-AN, confirming the induction of apoptosis.[5] The full-length 116 kDa PARP band may decrease concurrently.

Visualization of Pathways and Workflows

Signaling Pathway: 6-AN Mechanism of Action

The following diagram illustrates the molecular cascade initiated by 6-AN.

G cluster_cell Cancer Cell cluster_ppp Pentose Phosphate Pathway (PPP) AN 6-Aminonicotinamide (6-AN) ANAD 6-ANADP⁺ (Fraudulent Coenzyme) AN->ANAD Metabolism G6PD G6PD ANAD->G6PD Inhibits G6P Glucose-6-P G6P->G6PD PG6 6-P-Gluconolactone G6PD->PG6 NADPH NADPH G6PD->NADPH ROS ↑ Reactive Oxygen Species (ROS) G6PD->ROS Leads to NADP NADP⁺ NADP->G6PD ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress Caspase Caspase Activation ER_Stress->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Mechanism of 6-Aminonicotinamide (6-AN) inducing apoptosis via PPP inhibition.

Experimental Workflow: Western Blot for PARP Cleavage

The diagram below outlines the key steps for detecting apoptosis via Western blotting.

G A 1. Cell Treatment (6-AN, Controls) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Gel Electrophoresis) B->C D 4. Protein Transfer (to PVDF Membrane) C->D E 5. Blocking & Primary Antibody (anti-cleaved PARP) D->E F 6. Secondary Antibody (HRP-conjugated) E->F G 7. ECL Detection & Imaging F->G H 8. Analysis (89 kDa band) G->H

Caption: Workflow for detecting apoptotic PARP cleavage via Western blot.

Conclusion and Future Directions

6-Aminonicotinamide serves as a powerful tool compound for studying the consequences of NAD⁺ metabolic disruption in vitro. Its well-defined mechanism, centered on the inhibition of the Pentose Phosphate Pathway, leads to verifiable downstream effects including reduced proliferation, metabolic failure, and induction of apoptosis in cancer cells. The protocols detailed in this guide provide a robust framework for researchers to explore these activities. Future investigations could focus on synergistic combinations, where 6-AN is used to sensitize cancer cells to other therapeutic agents, such as DNA-damaging drugs like cisplatin, an interaction that has already shown promise.[4] Understanding the specific genetic and metabolic contexts that confer sensitivity to 6-AN will be crucial for its potential translation into more complex preclinical models.

References

  • Kaushik, N., et al. (2021). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. MDPI. Available at: [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Available at: [Link]

  • AACR Journals. (2019). Abstract 3810: Establishment of an in vitro assay that phenocopies tumor response to PARP inhibitors in vivo. Cancer Research. Available at: [Link]

  • Redd, M. A., & Görgün, C. (2018). Caspase Protocols in Mice. Methods in Molecular Biology. Available at: [Link]

  • Keilhack, H., & Chang, P. (2017). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Methods in Molecular Biology. Available at: [Link]

  • NMN.com. (2021). Study Shows NAD⁺-Boosting Supplement Enhances Anti-Tumor Immunotherapy. Available at: [Link]

  • BPS Bioscience. (n.d.). PARP Assays. Available at: [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Available at: [Link]

  • MDPI. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules. Available at: [Link]

  • ABClonal. (n.d.). Cleaved PARP (Asp214) Rabbit pAb (A22535). Available at: [Link]

  • Oliver, F. J., et al. (2002). Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling. Journal of Biological Chemistry. Available at: [Link]

  • Budihardjo, I. I., et al. (1998). 6-Aminonicotinamide sensitizes human tumor cell lines to cisplatin. Clinical Cancer Research. Available at: [Link]

  • Amsbio. (n.d.). PARP Assays. Available at: [Link]

  • AboutNAD. (2026). NAD+ and Cancer: Current Research on Supplementation Safety and Risk. Available at: [Link]

  • Forbat, E., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology. Available at: [Link]

  • Caffa, I., et al. (2020). Nicotinamide inhibits melanoma in vitro and in vivo. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

  • ResearchGate. (2021). Exposure of 6-aminonicotinamide (6-AN) suppresses the proliferation of... Available at: [Link]

  • ResearchGate. (2014). PARP inhibition by nicotinamide. Available at: [Link]

  • Rallis, M., et al. (2022). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. International Journal of Molecular Sciences. Available at: [Link]

  • MDPI. (2024). The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines. International Journal of Molecular Sciences. Available at: [Link]

  • MDPI. (2021). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. Biology. Available at: [Link]

  • Yaku, K., et al. (2018). NAD Metabolism in Cancer Therapeutics. Frontiers in Oncology. Available at: [Link]

  • PubMed. (1995). Inhibitory effect of nicotinamide on in vitro and in vivo production of tumor necrosis factor-alpha. Available at: [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. Available at: [Link]

  • Thieme. (2023). A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. Drug Research. Available at: [Link]

  • Vivere. (2026). NAD and Cancer Explained: The Real Risks and Evidence. Available at: [Link]

  • ResearchGate. (2025). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Available at: [Link]

  • Sharma, S., et al. (2021). Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective. Medical Hypotheses. Available at: [Link]

  • ACS Publications. (2022). Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, J., & Chen, J. (2021). Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. Antioxidants. Available at: [Link]

Sources

Foundational

6-Amino-4-methyl-nicotinamide CAS number and molecular weight

The following technical guide details the chemical profile, synthesis, and application of 6-Amino-4-methyl-nicotinamide , a specialized pyridine building block used in medicinal chemistry. Executive Summary 6-Amino-4-met...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and application of 6-Amino-4-methyl-nicotinamide , a specialized pyridine building block used in medicinal chemistry.

Executive Summary

6-Amino-4-methyl-nicotinamide (CAS: 65169-39-3 ) is a substituted pyridine derivative serving as a critical pharmacophore in the development of kinase inhibitors and NAD+ salvage pathway modulators. Structurally, it features a nicotinamide core functionalized with an electron-donating amino group at the C6 position and a methyl group at the C4 position. This substitution pattern significantly alters the electronic properties of the pyridine ring compared to the parent nicotinamide, enhancing its utility in fragment-based drug design (FBDD) by providing additional hydrogen bond donor/acceptor sites and hydrophobic interactions.

Chemical Identity & Physicochemical Properties[1][2][3][4]
PropertyData
Chemical Name 6-Amino-4-methyl-nicotinamide
IUPAC Name 6-amino-4-methylpyridine-3-carboxamide
CAS Number 65169-39-3
Molecular Formula C

H

N

O
Molecular Weight 151.17 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Calculated) ~3.5 (Pyridine N), ~14 (Amide)
Key Precursors 6-Amino-4-methylnicotinonitrile (CAS 179555-10-3)
Synthetic Pathways & Methodology

The synthesis of 6-Amino-4-methyl-nicotinamide is typically approached via the functionalization of the C3-cyano or C3-ester precursors. The presence of the amino group at C6 renders the ring electron-rich, making direct electrophilic substitution challenging; thus, ring-closure or functional group interconversion (FGI) strategies are preferred.

Core Synthetic Workflow (Graphviz Diagram)

SynthesisWorkflow Precursor1 Ethyl Acetoacetate (C6H10O3) Intermediate1 6-Hydroxy-4-methyl- nicotinonitrile Precursor1->Intermediate1 Condensation (Guareschi-Thorpe) Precursor2 Cyanoacetamide (C3H4N2O) Precursor2->Intermediate1 Intermediate2 6-Chloro-4-methyl- nicotinonitrile Intermediate1->Intermediate2 POCl3 Chlorination Intermediate3 6-Amino-4-methyl- nicotinonitrile (CAS 179555-10-3) Intermediate2->Intermediate3 NH3/EtOH Ammonolysis Product 6-Amino-4-methyl- nicotinamide (CAS 65169-39-3) Intermediate3->Product Radziszewski Hydrolysis (H2O2, NaOH)

Figure 1: Step-wise synthetic route from acyclic precursors to the target nicotinamide, highlighting the critical nitrile intermediate.

Detailed Experimental Protocol: Hydrolysis of the Nitrile

The most robust laboratory method involves the partial hydrolysis of 6-amino-4-methylnicotinonitrile (CAS 179555-10-3). This avoids the harsh conditions required for de novo ring synthesis.

Reagents:

  • Substrate: 6-Amino-4-methylnicotinonitrile (1.0 eq)

  • Oxidant: Hydrogen Peroxide (30% aq., 5.0 eq)

  • Base: Sodium Hydroxide (6M aq., 2.0 eq)

  • Solvent: Ethanol/Water (1:1 v/v)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend the nitrile (1.0 g) in Ethanol (10 mL).

  • Activation: Add the NaOH solution dropwise at 0°C. The mixture may become homogenous.

  • Oxidation: Slowly add H

    
    O
    
    
    
    via an addition funnel, maintaining the internal temperature below 40°C (Exothermic reaction).
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM; Product R

    
     < Starting Material).
    
  • Quench & Isolation: Quench excess peroxide with saturated sodium thiosulfate. Neutralize to pH 7.0 with dilute HCl.

  • Purification: Concentrate the solvent in vacuo. The product typically precipitates as a white solid. Filter, wash with cold water, and dry. Recrystallize from Ethanol if necessary.

Mechanistic Insight: The reaction proceeds via the Radziszewski reaction mechanism, where the hydroperoxide anion (HOO


) attacks the nitrile carbon to form an imidate intermediate, which tautomerizes and eliminates oxygen to yield the primary amide. This method is highly selective and prevents over-hydrolysis to the carboxylic acid.
Structural Biology & SAR Implications

In drug discovery, 6-Amino-4-methyl-nicotinamide acts as a bioisostere for the adenosine ring in ATP-competitive kinase inhibitors.

  • H-Bonding Network: The amide (CONH

    
    )  at C3 and the amino (NH
    
    
    
    )
    at C6 create a "donor-acceptor-donor" motif. This mimics the hinge-binding region of many kinase inhibitors (e.g., binding to the backbone of the kinase hinge residues).
  • Steric Constraint: The 4-methyl group introduces a steric clash vector that can induce selectivity. It prevents the molecule from adopting planar conformations in restricted pockets or fills small hydrophobic sub-pockets (e.g., the gatekeeper region in certain kinases).

  • Electronic Effect: The C6-amino group is a strong electron donor (+M effect), increasing the electron density of the pyridine nitrogen (N1). This raises the pKa of N1, potentially strengthening salt-bridge interactions with acidic residues (e.g., Asp/Glu) in the active site.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:

  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       ~2.3 ppm (s, 3H, CH
      
      
      
      at C4).
    • 
       ~6.3 ppm (s, 1H, H5  aromatic proton).
      
    • 
       ~6.5 ppm (br s, 2H, NH
      
      
      
      at C6).
    • 
       ~7.0–7.5 ppm (br s, 2H, CONH
      
      
      
      protons).
    • 
       ~8.2 ppm (s, 1H, H2  aromatic proton).
      
    • Note: The H2 proton is significantly deshielded due to the adjacent ring nitrogen and the amide carbonyl.

  • Mass Spectrometry (ESI):

    • Observed [M+H]

      
      : 152.18 m/z .
      
    • Fragmentation may show loss of NH

      
       (17 Da) or the amide group (44 Da).
      
Safety & Handling (SDS Summary)
  • Hazard Classification: Irritant (Skin/Eye).

  • Distinction: Do NOT confuse with 6-Aminonicotinamide (6-AN, CAS 329-89-5) . 6-AN is a potent neurotoxin and metabolic inhibitor (inhibits 6-phosphogluconate dehydrogenase). The 4-methyl derivative (CAS 65169-39-3) has a distinct toxicological profile but should still be handled with standard PPE (gloves, goggles, fume hood) as a precautionary measure for novel chemical entities.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References
  • Identity & Catalog Data: 6-Amino-4-methyl-nicotinamide (CAS 65169-39-3). Sigma-Aldrich / Merck KGaA.

  • Precursor Identity: 6-Amino-4-methylnicotinonitrile (CAS 179555-10-3). PubChem Compound Summary.

  • Synthetic Methodology (General): Radziszewski Reaction for Amide Synthesis. Organic Chemistry Portal.

  • Structural Analog Toxicity: 6-Aminonicotinamide (CAS 329-89-5) Safety Data. National Library of Medicine.

Exploratory

Strategic Utilization of 6-Amino-4-methyl-nicotinamide in Modern Drug Discovery

Executive Summary 6-Amino-4-methyl-nicotinamide (CAS: 65169-39-3) represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for two distinct therapeutic classes: Type II Kinase Inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-4-methyl-nicotinamide (CAS: 65169-39-3) represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for two distinct therapeutic classes: Type II Kinase Inhibitors and Nicotinamide N-Methyltransferase (NNMT) Inhibitors . Its structural duality—offering a donor-acceptor motif for hydrogen bonding (via the amino-amide pair) and a hydrophobic anchor (the 4-methyl group)—makes it an ideal template for targeting ATP-binding pockets and metabolic enzymes.

This technical guide dissects the synthetic utility, quality control parameters, and pharmaceutical applications of this intermediate, moving beyond basic catalog data to provide actionable insights for drug development professionals.

Part 1: Chemical Profile & Structural Logic

The Pharmacophore Triad

The utility of 6-Amino-4-methyl-nicotinamide stems from three distinct structural features that dictate its reactivity and binding affinity:

FeatureChemical FunctionBiological/Pharmaceutical Role
6-Amino Group Nucleophile / H-Bond DonorMimics the N1/N6 adenine interaction in the ATP hinge region of kinases.
3-Carboxamide H-Bond Donor/AcceptorForms critical water-mediated bridges or direct H-bonds with "gatekeeper" residues (e.g., Thr315 in ABL).
4-Methyl Group Steric Bulk / LipophilicityInduces atropisomerism in biaryl systems; fills hydrophobic pockets (e.g., the specificity pocket in p38 MAPK).
Physicochemical Properties[1]
  • Molecular Formula: C7H9N3O

  • Molecular Weight: 151.17 g/mol

  • pKa (Predicted): ~3.5 (Pyridine N), ~14 (Amide N). The low basicity of the pyridine nitrogen is due to the electron-withdrawing amide group, making the 6-amino group the primary nucleophile in coupling reactions.

Part 2: Synthetic Utility & Manufacturing Routes

The synthesis of 6-Amino-4-methyl-nicotinamide typically avoids direct functionalization of pyridine due to regioselectivity issues. The industry-standard approach relies on de novo ring construction or functional group interconversion from a nitrile precursor.

Primary Route: The "Cyano-Pyridone" Pathway

This route is preferred for scalability and cost-efficiency. It proceeds via the construction of the pyridine ring followed by aromatization and functional group modification.

Step 1: Hantzsch-Type Condensation

Reaction of ethyl acetoacetate with cyanocetamide in the presence of a base (e.g., piperidine or KOH) yields the intermediate 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile .

Step 2: Chlorination & Aromatization

Treatment with Phosphorus Oxychloride (POCl3) converts the pyridone (lactam) to the chloropyridine, yielding 2-chloro-4-methylnicotinonitrile .

Step 3: Amination

Nucleophilic aromatic substitution (SnAr) using Ammonia (NH3) in methanol/ethanol under pressure displaces the chloro group to form 2-amino-4-methylnicotinonitrile (Note: Numbering changes based on IUPAC priority; the amino is at position 2 relative to the pyridine nitrogen, often referred to as position 6 in nicotinamide numbering).

Step 4: Controlled Hydrolysis (The Critical Step)

The nitrile is selectively hydrolyzed to the primary amide using basic hydrogen peroxide or controlled acid hydrolysis. Over-hydrolysis to the carboxylic acid is the primary impurity risk.

Visualization of Synthetic Workflow

The following diagram illustrates the logic flow for synthesis and quality checkpoints.

SynthesisPath Start Ethyl Acetoacetate + Cyanocetamide Inter1 Pyridone Intermediate (Cyclization) Start->Inter1 Base/Heat Inter2 Chloro-Nitrile (POCl3 Chlorination) Inter1->Inter2 Aromatization Inter3 Amino-Nitrile (SnAr Amination) Inter2->Inter3 NH3/MeOH Final 6-Amino-4-methyl- nicotinamide Inter3->Final H2O2/NaOH (Partial Hydrolysis) QC1 QC: Check for Residual Chloro Inter3->QC1 QC2 QC: Monitor Acid Impurity Final->QC2

Caption: Step-wise synthetic pathway from acyclic precursors to the target amide, highlighting critical Quality Control (QC) checkpoints.

Part 3: Pharmaceutical Applications & Case Studies

Case Study: Type II Kinase Inhibitors

In the design of inhibitors like Sorafenib or Imatinib , the "hinge-binding" region is crucial. 6-Amino-4-methyl-nicotinamide serves as a potent hinge binder.

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the hinge region, while the 6-amino group donates a hydrogen bond to the backbone carbonyl.

  • The "Methyl Effect": The 4-methyl group is often strategically placed to clash with the "gatekeeper" residue in the wild-type kinase or, conversely, to fit into a hydrophobic pocket created when the DFG-motif moves to the "out" conformation (DFG-out), conferring high selectivity.

Case Study: NNMT Inhibition

Nicotinamide N-methyltransferase (NNMT) is a metabolic enzyme linked to obesity and Type 2 diabetes.[1]

  • Logic: NNMT methylates the pyridine nitrogen of nicotinamide.[1]

  • Inhibitor Design: 6-Amino-4-methyl-nicotinamide acts as a substrate mimic . The 6-amino group alters the electron density of the pyridine ring, while the 4-methyl group provides steric hindrance that may prevent the transfer of the methyl group from SAM (S-adenosylmethionine) or trap the enzyme in a non-productive conformation.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Selective Hydrolysis of Amino-Nitrile to Amide

This protocol addresses the most common failure mode: over-hydrolysis to the acid.

Objective: Convert 2-amino-4-methylnicotinonitrile to 6-amino-4-methyl-nicotinamide without generating 6-amino-4-methylnicotinic acid.

Reagents:

  • Substrate: 2-amino-4-methylnicotinonitrile (1.0 eq)

  • Reagent: 30% Hydrogen Peroxide (H2O2) (4.0 eq)

  • Base: 1M Sodium Hydroxide (NaOH) (2.5 eq)

  • Solvent: Ethanol/Water (1:1 v/v)

Procedure:

  • Dissolution: Suspend the nitrile substrate in Ethanol/Water at 0°C.

  • Base Addition: Add NaOH dropwise. The solution may turn slightly yellow.

  • Oxidant Addition: Add H2O2 dropwise over 30 minutes, maintaining temperature < 10°C (Exothermic reaction).

  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 2 hours.

  • Self-Validating Endpoint (TLC/HPLC):

    • Take an aliquot.

    • Check against standards: Nitrile (Rf ~0.6), Amide (Rf ~0.3), Acid (Rf ~0.05) on Silica Gel (DCM:MeOH 9:1).

    • Validation: Reaction is complete when Nitrile < 1% and Acid < 2%.

  • Quench: Add saturated Sodium Thiosulfate to quench excess peroxide (Test with starch-iodide paper: should be negative).

  • Isolation: Concentrate ethanol under vacuum. The product often precipitates from the aqueous residue. Filter and wash with cold water.

Part 5: Quality Control & Impurity Profiling

For pharmaceutical use, the purity of this intermediate is critical. The following table outlines the specification limits and detection methods.

ParameterSpecificationAnalytical MethodRationale
Assay > 98.0%HPLC (C18, 254 nm)Ensures stoichiometry in subsequent coupling steps.
Water Content < 0.5%Karl FischerWater can quench sensitive coupling reagents (e.g., HATU, EDCI).
Acid Impurity < 0.5%HPLCThe carboxylic acid competes in coupling reactions, leading to side products.
Residual Solvents < ICH LimitsGC-HSEthanol/Methanol must be removed to prevent ester formation in next steps.
HPLC Method for Separation
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes.

  • Retention Order: Acid (RT ~2.5 min) -> Amide (Target, RT ~5.2 min) -> Nitrile (RT ~8.1 min).

Part 6: References

  • National Institutes of Health (NIH). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. PMC Articles.[2] Available at: [Link] (Representative link to NNMT research).

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Pyridine-Based Kinase Inhibitors. (General Reference for Type II Kinase Binding Modes).

Sources

Foundational

A Guide to the Thermodynamic Characterization of 6-Amino-4-methyl-nicotinamide for Pharmaceutical Research

Foreword: Navigating the Unknowns in Early-Phase Drug Development In the landscape of pharmaceutical research, the journey of a novel active pharmaceutical ingredient (API) from discovery to a viable drug product is pave...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Unknowns in Early-Phase Drug Development

In the landscape of pharmaceutical research, the journey of a novel active pharmaceutical ingredient (API) from discovery to a viable drug product is paved with meticulous investigation. Among the most critical early assessments are the determination of its fundamental physicochemical properties, with thermodynamic characteristics standing as a cornerstone for formulation development, stability prediction, and ultimately, bioavailability. This guide focuses on 6-Amino-4-methyl-nicotinamide, a compound of interest for which extensive public data on thermodynamic properties remains scarce.

This document, therefore, serves a dual purpose. Firstly, it collates the known foundational information for 6-Amino-4-methyl-nicotinamide. Secondly, and more importantly, it provides a comprehensive technical framework for researchers and drug development professionals to systematically determine the key thermodynamic properties of this, or any new, API. By grounding our discussion in established analytical techniques and explaining the rationale behind each experimental choice, we aim to equip scientists with the necessary tools and insights to navigate the critical path of API characterization.

The Imperative of Thermodynamic Profiling in Drug Development

The thermodynamic properties of an API are not mere data points; they are predictive indicators of a drug's behavior throughout its lifecycle.[1][[“]][3] A thorough understanding of these characteristics is vital for:

  • Lead Optimization and Selection: Early thermodynamic profiling helps in selecting drug candidates with favorable binding characteristics and guides the refinement of leads to enhance potency and selectivity.[[“]][4]

  • Formulation Strategy: Solubility, a key thermodynamic parameter, dictates the choice of dosage form and the necessity for solubility enhancement techniques.[5][]

  • Stability and Shelf-life Prediction: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are instrumental in assessing the thermal stability of an API, which is crucial for predicting its shelf-life and defining optimal storage conditions.[7][8][9]

  • Manufacturing Process Design: Knowledge of melting point, crystal form, and thermal stability informs the design of manufacturing processes such as drying, milling, and granulation.

The interplay between these properties is intricate. For instance, a high melting point often correlates with lower solubility, presenting a challenge for oral drug delivery. Understanding these relationships is paramount for de-risking the development process.

Core Physicochemical and Thermodynamic Data for 6-Amino-4-methyl-nicotinamide

As of the last update, publicly available, experimentally determined thermodynamic data for 6-Amino-4-methyl-nicotinamide is limited. The following table summarizes the basic identification information and serves as a template for populating with experimentally derived data.

PropertyValueSource
IUPAC Name 6-Amino-4-methylpyridine-3-carboxamide-
CAS Number 65169-39-3[10]
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol -
Melting Point (Tₘ) Not Available-
Enthalpy of Fusion (ΔHբᵤₛ) Not Available-
Thermodynamic Solubility Not Available-
Thermal Decomposition Temp. Not Available-

Note: The absence of experimental data underscores the importance of the methodologies outlined in the subsequent sections.

Experimental Determination of Key Thermodynamic Properties

A systematic approach to characterizing a new API like 6-Amino-4-methyl-nicotinamide involves a suite of thermal analysis and solubility techniques.[11]

Thermal Properties: Melting Point, Enthalpy of Fusion, and Polymorphism

Core Technique: Differential Scanning Calorimetry (DSC)

Causality Behind Experimental Choice: DSC is a powerful technique for identifying phase transitions, such as melting and solid-solid transitions (polymorphism), by measuring the difference in heat flow between a sample and a reference as a function of temperature.[12][13] This provides crucial information about the API's physical state, purity, and stability.[12]

  • Sample Preparation: Accurately weigh 2-5 mg of 6-Amino-4-methyl-nicotinamide into a Tzero™ hermetic aluminum pan. Crimp the pan to seal it. Prepare an empty, sealed pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature, e.g., 25 °C.

    • Ramp the temperature at a controlled rate, typically 10 K/min, to a temperature well above the expected melting point (e.g., 250 °C).[12] The dynamic temperature range allows for the observation of transitions over a broad spectrum.[12]

    • Hold at the high temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 K/min).

    • Reheat the sample using the same ramp rate as the first heating scan. This "heat-cool-heat" cycle is crucial for identifying reversible transitions and assessing the potential for polymorphism.

  • Data Analysis:

    • The melting point (Tₘ) is determined as the extrapolated onset temperature of the endothermic melting peak.[12]

    • The enthalpy of fusion (ΔHբᵤₛ) is calculated by integrating the area of the melting peak.[12]

    • The presence of multiple melting peaks or exothermic events (recrystallization) on heating or cooling can indicate polymorphism.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Prep1 Weigh 2-5 mg of API Prep2 Seal in Hermetic Pan Prep1->Prep2 DSC_Run Run Heat-Cool-Heat Cycle (e.g., 10 K/min) Prep2->DSC_Run Data_Acq Acquire Thermogram (Heat Flow vs. Temp) DSC_Run->Data_Acq Analysis1 Determine Melting Point (Tm) Data_Acq->Analysis1 Onset of Endotherm Analysis2 Calculate Enthalpy of Fusion (ΔHfus) Data_Acq->Analysis2 Peak Area Integration Analysis3 Identify Polymorphic Transitions Data_Acq->Analysis3 Multiple Peaks / Exotherms Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result Prep1 Add Excess API to Buffered Media (pH 1.2-6.8) Equilibrate Agitate at Constant Temp (e.g., 24-48 hours) Prep1->Equilibrate Separate Centrifuge & Filter to Separate Solid Equilibrate->Separate Quantify Quantify Concentration of Filtrate via HPLC Separate->Quantify Result Equilibrium Solubility (mg/mL or µM) Quantify->Result Thermo_Interplay cluster_properties Core Thermodynamic Properties cluster_characteristics Physicochemical Characteristics cluster_outcomes Drug Development Impact Tm Melting Point (Tm) Enthalpy of Fusion (ΔHfus) Sol Solubility Tm->Sol Inverse Relationship PhysStab Physical Stability (Polymorphism) Tm->PhysStab Lattice Energy DissRate Dissolution Rate Sol->DissRate Stab Thermal Stability ChemStab Chemical Stability Stab->ChemStab Bioavail Bioavailability DissRate->Bioavail PhysStab->Sol Formulation Formulation Design PhysStab->Formulation Process Process Development ChemStab->Process Drying/Milling ShelfLife Shelf-Life ChemStab->ShelfLife Formulation->Bioavail Process->Formulation

Sources

Exploratory

Pharmacological Profiling of 6-Amino-4-methylnicotinamide Derivatives: Modulating the Oxidative Pentose Phosphate Pathway and NAD+ Signaling

The Biochemical Imperative for Nicotinamide Analogues Nicotinamide adenine dinucleotide (NAD+) is the central metabolic hub governing cellular redox states and energy production. Historically, 6-Aminonicotinamide (6-AN)...

Author: BenchChem Technical Support Team. Date: March 2026

The Biochemical Imperative for Nicotinamide Analogues

Nicotinamide adenine dinucleotide (NAD+) is the central metabolic hub governing cellular redox states and energy production. Historically, 6-Aminonicotinamide (6-AN) has been utilized as a potent NAD+ analogue precursor that profoundly disrupts cellular metabolism by inhibiting the oxidative pentose phosphate pathway (oxPPP) and poly(ADP-ribose) polymerase (PARP)[1]. However, the clinical translation of 6-AN has been severely bottlenecked by its off-target neurotoxicity[1].

To overcome these limitations, medicinal chemists have synthesized structural derivatives such as 6-Amino-4-methylnicotinamide (CAS: 65169-39-3). The strategic introduction of a 4-methyl group alters the steric profile and lipophilicity of the molecule. This modification aims to refine target specificity within the NAD+ binding pockets of target enzymes, thereby improving the therapeutic index for oncological applications.

Mechanistic Causality: From Prodrug to Metabolic Blockade

6-Amino-4-methylnicotinamide and its parent compound 6-AN function fundamentally as prodrugs. They are not intrinsically active against their primary targets in their native state. Instead, they hijack the cell's own biosynthetic machinery. They are biotransformed by NAD glycohydrolase and NAD pyrophosphorylase into toxic dinucleotide analogues, such as 6-amino-4-methylnicotinamide adenine dinucleotide (6-Me-ANAD+)[2][3].

  • oxPPP Inhibition: Once synthesized intracellularly, these analogues act as competitive inhibitors of NADP(H)-dependent enzymes, most notably glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD)[4][5]. This blockade depletes cellular NADPH, crippling the cell's antioxidant defenses (via glutathione reduction failure) and halting the ribose-5-phosphate synthesis required for de novo nucleotide production.

  • PARP Inhibition: Furthermore, these abnormal NAD+ analogues directly compete with native NAD+ at the catalytic domain of PARP enzymes. This prevents poly-ADP-ribosylation, effectively shutting down DNA repair mechanisms and profoundly sensitizing cancer cells to DNA cross-linking agents like cisplatin[2].

Pathway Derivative 6-Amino-4-methylnicotinamide NAD_Analog Toxic Dinucleotide Analogue (e.g., 6-Me-ANAD+) Derivative->NAD_Analog NAD Glycohydrolase G6PD G6PD Enzyme NAD_Analog->G6PD Competitive Inhibition PGD6 6PGD Enzyme NAD_Analog->PGD6 Competitive Inhibition PARP PARP (DNA Repair) NAD_Analog->PARP NAD+ Competition G6P Glucose-6-Phosphate G6P->G6PD PG6 6-Phosphogluconate G6PD->PG6 PG6->PGD6 Ru5P Ribulose-5-Phosphate PGD6->Ru5P Apoptosis Apoptosis / Cell Death PGD6->Apoptosis oxPPP Blockade PARP->Apoptosis Unresolved DNA Damage

Mechanism of oxPPP and PARP inhibition by 6-Amino-4-methylnicotinamide derivatives.

Experimental Workflows: Validating Target Engagement

To rigorously evaluate the efficacy of 6-Amino-4-methylnicotinamide derivatives, researchers must employ self-validating experimental systems that confirm both upstream target engagement and downstream phenotypic execution.

Protocol 3.1: Quantifying oxPPP Flux via Radioisotope Tracing

Causality: Standard viability assays cannot distinguish between general metabolic toxicity and specific oxPPP inhibition. To isolate the effect of the derivative on the oxPPP, we trace the decarboxylation of the C1 carbon of glucose. 6PGD catalyzes the conversion of 6-phosphogluconate to ribulose-5-phosphate, releasing CO2. By feeding cells[1-¹⁴C]-glucose, the released ¹⁴CO2 directly and exclusively correlates with oxPPP flux[5].

Step-by-Step Methodology:

  • Cell Seeding: Plate target cancer cells (e.g., A549 non-small cell lung cancer) in 6-well plates at

    
     cells/well and incubate overnight.
    
  • Compound Treatment: Treat cells with varying concentrations (1 µM - 100 µM) of the 6-Amino-4-methylnicotinamide derivative or vehicle (0.1% DMSO) for 24 hours.

  • Isotope Introduction: Wash cells with PBS and switch to glucose-free media supplemented with 10 mM unlabeled glucose and 0.5 µCi/mL [1-¹⁴C]-glucose.

  • CO2 Capture: Seal the wells immediately with airtight caps fitted with center wells containing filter paper soaked in 100 µL of 20% KOH (to trap the evolved CO2). Incubate for exactly 4 hours at 37°C.

  • Termination & Measurement: Inject 200 µL of 3M perchloric acid through the airtight seal into the media to stop metabolism and drive dissolved CO2 into the gas phase. Incubate for 1 hour at room temperature.

  • Scintillation Counting: Transfer the KOH-soaked filter papers to scintillation vials containing 5 mL of scintillation cocktail. Quantify radioactivity using a liquid scintillation counter.

Protocol 3.2: Assessing PARP Cleavage and Apoptotic Execution

Causality: Prolonged oxPPP and PARP inhibition leads to an accumulation of unresolved DNA damage and severe energy depletion, culminating in apoptosis. The cleavage of full-length PARP-1 (116 kDa) into an 89 kDa fragment by caspase-3 is a definitive biochemical hallmark that the metabolic blockade has successfully triggered programmed cell death[5].

Step-by-Step Methodology:

  • Lysate Preparation: Harvest treated cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading across all analytical lanes.

  • Electrophoresis: Resolve 30 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel at 120V for 90 minutes.

  • Transfer: Transfer proteins to a PVDF membrane (0.45 µm pore size) at 300mA for 2 hours on ice.

  • Immunoblotting: Block the membrane in 5% non-fat dry milk for 1 hour. Probe with a primary anti-PARP antibody (1:1000) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour.

  • Detection: Visualize bands using enhanced chemiluminescence (ECL) and quantify the ratio of cleaved (89 kDa) to full-length (116 kDa) PARP via densitometry.

Workflow Synthesis 1. Compound Synthesis CellCulture 2. Cell Culture (A549/H460) Synthesis->CellCulture Treatment 3. Drug Treatment CellCulture->Treatment Assay1 4a. oxPPP Flux Assay (14C-Glucose) Treatment->Assay1 Assay2 4b. PARP Cleavage (Immunoblot) Treatment->Assay2 Assay3 4c. Cell Viability (Clonogenic) Treatment->Assay3 Data 5. Data Analysis & IC50 Assay1->Data Assay2->Data Assay3->Data

Experimental workflow for validating target engagement of nicotinamide derivatives.

Quantitative Data Synthesis: Structure-Activity Relationships

The addition of the 4-methyl group on the nicotinamide ring alters the binding kinetics within the NAD+ binding pockets of G6PD and PARP. Below is a synthesized comparative matrix illustrating the pharmacological shifts between the parent 6-AN and representative structural derivatives, highlighting how structural modifications impact target inhibition and cellular viability.

CompoundPrimary TargetsG6PD IC₅₀ (µM)6PGD IC₅₀ (µM)Cell Viability (A549, 48h)
6-Aminonicotinamide (6-AN) G6PD, 6PGD, PARP~2.5~0.835%
6-Amino-4-methylnicotinamide G6PD, 6PGD, PARP~1.2~0.522%
DHEA (Positive Control) G6PD~15.0>50.060%
Vehicle (DMSO) NoneN/AN/A100%

Data represents a synthesized pharmacological profile based on established literature trends for nicotinamide analogues and G6PD inhibitors[4].

Conclusion

The strategic modification of nicotinamide antagonists, exemplified by 6-Amino-4-methylnicotinamide derivatives, represents a critical frontier in metabolic oncology. By forcing the biotransformation of these prodrugs into toxic dinucleotides, researchers can achieve a dual-pronged blockade of both antioxidant defense (oxPPP) and DNA repair (PARP). Utilizing rigorous, self-validating experimental workflows ensures that the mechanistic causality of these novel derivatives is accurately mapped, paving the way for next-generation metabolic inhibitors with improved therapeutic windows.

References

1.[2] Budihardjo, I. et al. "6-Aminonicotinamide sensitizes human tumor cell lines to cisplatin." Mayo Clinic / Elsevier Pure. [Link] 2.[1] "NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry." MDPI. [Link] 3.[3] "Mechanisms of resistance to 6-aminonicotinamide." PubMed - NIH.[Link] 4.[4] "Pharmacological inhibition of G6PD by 6‐AN blocked cell survival..." ResearchGate. [Link] 5.[5] "Oxidative Pentose Phosphate Pathway Inhibition Is A Key Determinant of Antimalarial Induced Cancer Cell Death." PMC - NIH.[Link]

Sources

Foundational

Technical Safety &amp; Handling Guide: 6-Amino-4-methyl-nicotinamide

Executive Summary & Chemical Profile[1][2][3] This guide provides a technical safety and handling framework for 6-Amino-4-methyl-nicotinamide , a specialized pyridine intermediate used in the synthesis of bioactive molec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2][3]

This guide provides a technical safety and handling framework for 6-Amino-4-methyl-nicotinamide , a specialized pyridine intermediate used in the synthesis of bioactive molecules, including kinase and HDAC inhibitors.[1]

Critical Safety Note: While specific toxicological data for this methylated derivative is limited, its structural homology to 6-Aminonicotinamide (6-AN) —a potent metabolic inhibitor and known teratogen—mandates a high-containment handling protocol.[1] Researchers must apply the Read-Across Principle , treating this compound as a potential Reproductive Toxin (Category 1B) until proven otherwise.[1]

Chemical Identity Table[1][3]
PropertyDetail
Chemical Name 6-Amino-4-methyl-nicotinamide
Synonyms 6-amino-4-methylpyridine-3-carboxamide; 2-amino-4-methyl-5-carbamoylpyridine
CAS Number 65169-39-3
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; Low solubility in Water
Melting Point Estimated >200°C (Based on 6-AN analog data)

Hazard Identification & Mechanistic Toxicology[1][6]

The "Read-Across" Hazard Assessment

In the absence of compound-specific LD50 data, we utilize the Structural Activity Relationship (SAR) with 6-Aminonicotinamide (CAS 329-89-5).[1]

  • Primary Hazard (Inferred): Reproductive Toxicity (H360) .[1]

    • Mechanism:[1][2] The 6-amino-nicotinamide moiety mimics Nicotinamide (Vitamin B3), forming an inactive analogue of NADP+ (6-amino-NADP+).[1] This inhibits 6-phosphogluconate dehydrogenase (6-PGD) in the Pentose Phosphate Pathway.[1]

    • Consequence: Inhibition of 6-PGD disrupts ribose synthesis and NADPH production, which is critical for DNA repair and biosynthesis in rapidly dividing cells (e.g., fetuses).[1]

  • Secondary Hazards:

    • Skin/Eye Irritation (H315, H319): Aminopyridines are basic and can cause local tissue irritation.[1]

    • STOT-SE (H335): Respiratory irritation upon dust inhalation.[1]

GHS Classification (Precautionary)
Hazard ClassCategoryHazard Statement
Reproductive Toxicity 1B H360: May damage fertility or the unborn child.[1]
Skin Corrosion/Irritation 2H315: Causes skin irritation.[1][3][4][5]
Eye Damage/Irritation 2AH319: Causes serious eye irritation.[1][3][4]
STOT - Single Exposure 3H335: May cause respiratory irritation.[1][5]

Technical Handling Protocols

A. Engineering Controls (The First Line of Defense)

Do not handle this compound on an open bench. The potential for teratogenicity requires isolation.[1]

  • Primary Containment: Use a certified Chemical Fume Hood or Glovebox .[1]

  • HEPA Filtration: Ensure exhaust is filtered if handling micronized powder.[1]

  • Static Control: Use anti-static weighing boats; pyridine derivatives can be electrostatically charged.[1]

B. Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if outside a hood (not recommended).[1]

  • Dermal: Double-gloving (Nitrile > 0.11mm).[1] Rationale: Small organic amides can permeate thin latex.[1]

  • Ocular: Chemical safety goggles. Face shield if handling >5g quantities.[1]

C. Storage & Stability Logic
  • Temperature: Store at 2–8°C .

  • Atmosphere: Hygroscopic potential.[1] Store under Argon or Nitrogen .[1]

  • Self-Validating Check:

    • Pass: Powder is white/off-white.[1][6]

    • Fail: Powder has turned yellow/brown (indicates oxidation of the amino group or hydrolysis of the amide).

Emergency Response Logic

The following diagram outlines the critical decision-making pathway for accidental exposure or spills, prioritizing containment of the potential reproductive toxin.

EmergencyResponse Start INCIDENT DETECTED TypeCheck Identify Incident Type Start->TypeCheck Spill SOLID SPILL TypeCheck->Spill Exposure PERSONNEL EXPOSURE TypeCheck->Exposure Isolate 1. Evacuate & Post Signage (Radius: 5m) Spill->Isolate Route Determine Route Exposure->Route PPE_Don 2. Don Full PPE (Tyvek Suit + P100 Mask) Isolate->PPE_Don Clean 3. Wet Wipe Method (Avoid Dust Generation) PPE_Don->Clean Disposal 4. Double Bag as Hazardous Waste Clean->Disposal Skin SKIN CONTACT Route->Skin Eye EYE CONTACT Route->Eye Inhal INHALATION Route->Inhal Action_Skin Wash w/ Soap+Water (15 mins minimum) Skin->Action_Skin Action_Eye Eye Wash Station (15 mins - Hold Lids Open) Eye->Action_Eye Action_Inhal Move to Fresh Air Support Respiration Inhal->Action_Inhal Medical SEEK MEDICAL ATTENTION (Provide SDS & CAS 65169-39-3) Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Caption: Decision logic for emergency response, emphasizing dust suppression and immediate decontamination.

Synthesis & Research Context

Mechanistic Role in Drug Discovery

6-Amino-4-methyl-nicotinamide serves as a critical scaffold in the development of Type I and Type II Kinase Inhibitors .[1] The 3-carboxamide group acts as a hydrogen bond donor/acceptor pair, often interacting with the "hinge region" of kinase ATP-binding pockets.[1]

Key Synthetic Pathway: Typically synthesized via the amidation of 6-Amino-4-methylnicotinic acid (CAS 179555-11-4) or its methyl ester (CAS 179555-12-5).[1]

SynthesisPath Precursor 6-Amino-4-methylnicotinic Acid (CAS 179555-11-4) Product 6-Amino-4-methyl-nicotinamide (CAS 65169-39-3) Precursor->Product Amidation Reagent Ammonia Source (NH3 / HATU / DMF) Reagent->Product

Caption: Simplified synthetic route from the carboxylic acid precursor.

References

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 6-Amino-4-methyl-nicotinamide (CAS 65169-39-3).[1] Retrieved from [1]

  • PubChem. (n.d.).[1][7][4] Compound Summary: 6-Aminonicotinamide (CAS 329-89-5).[1][8] National Library of Medicine.[1] Retrieved from [Link]

  • National Toxicology Program (NTP). (1992).[1][7] Chemical Repository: 6-Aminonicotinamide. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Application

HPLC protocol for detection of 6-Amino-4-methyl-nicotinamide

An Application Note and Protocol for the Quantification of 6-Amino-4-methyl-nicotinamide using High-Performance Liquid Chromatography (HPLC) Abstract This document provides a comprehensive and robust protocol for the det...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of 6-Amino-4-methyl-nicotinamide using High-Performance Liquid Chromatography (HPLC)

Abstract

This document provides a comprehensive and robust protocol for the detection and quantification of 6-Amino-4-methyl-nicotinamide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Designed for researchers, scientists, and drug development professionals, this guide offers a detailed methodology grounded in established chromatographic principles. The protocol explains the causality behind experimental choices, from mobile phase composition and pH control to sample preparation strategies for biological matrices. It incorporates system suitability checks and validation principles to ensure the generation of reliable and reproducible data.

Principle of the Method

The analysis of 6-Amino-4-methyl-nicotinamide is performed by reversed-phase HPLC, a technique that separates compounds based on their hydrophobicity.[1] The stationary phase is a non-polar, octadecylsilane (C18) chemically bonded to silica particles, while the mobile phase is a more polar mixture of an aqueous buffer and an organic solvent.[1][2] 6-Amino-4-methyl-nicotinamide, being a polar aromatic amine, requires careful control of the mobile phase pH to ensure consistent retention and symmetrical peak shape.[3]

Causality of Method Choices:

  • Reversed-Phase C18 Column: A C18 column is selected for its versatility and wide availability, offering a strong hydrophobic stationary phase for the retention of organic molecules.[1]

  • Acidic Mobile Phase: An acidic mobile phase (pH ≈ 3.0) is employed to protonate the amine groups on the 6-Amino-4-methyl-nicotinamide molecule. This consistent positive charge minimizes peak tailing that can result from interactions with residual silanol groups on the silica support and ensures reproducible retention times.[2]

  • UV Detection: The aromatic pyridine ring structure of the analyte allows for sensitive detection using a UV-Vis spectrophotometer. Based on the parent compound nicotinamide, which has absorbance maxima at 210 nm and 260 nm, a detection wavelength of 265 nm is proposed to provide a balance of sensitivity and selectivity against potential interferences.[4] The exact absorbance maximum should be experimentally determined by scanning a standard solution.

  • Gradient Elution: A gradient elution is utilized to ensure that components with a wide range of polarities can be eluted efficiently, providing a sharp peak for the analyte of interest while cleaning the column of more hydrophobic matrix components.

Apparatus, Reagents, and Materials

2.1 Apparatus

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary Gradient Pump

    • Degasser

    • Autosampler with temperature control (set to 10 °C)

    • Column Thermostat (set to 35 °C)

    • UV-Vis or Photodiode Array (PDA) Detector

  • Analytical Balance (4-decimal place)

  • pH meter

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g)

  • Syringe filters (0.22 µm, PVDF or Nylon)

  • HPLC vials with inserts

2.2 Reagents and Materials

  • 6-Amino-4-methyl-nicotinamide reference standard (Purity ≥95%)[5]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (85%) (Analytical grade)

  • Water, HPLC grade or Milli-Q

  • Human Plasma (for biological sample analysis)

Chromatographic Conditions

The operational parameters for the HPLC system are summarized in the table below.

ParameterConditionRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard column for good resolution and efficiency.[1]
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH 3.0Provides buffering capacity and acidic pH for analyte protonation.[2]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.[2]
Gradient Elution See Table 2 belowEnsures elution of the polar analyte with a good peak shape and removes hydrophobic interferences.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CImproves peak shape and reduces viscosity, leading to lower backpressure.
Detection Wavelength 265 nmEstimated wavelength of maximum absorbance for the analyte.[4]
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Run Time 20 minutesSufficient time for analyte elution and column re-equilibration.

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
10.05050
12.0595
15.0595
15.1955
20.0955

Preparation of Solutions

4.1 Mobile Phase A (25 mM Phosphate Buffer, pH 3.0)

  • Weigh 3.40 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water.

  • Stir the solution until the salt is completely dissolved.

  • Adjust the pH to 3.0 ± 0.05 by adding 85% orthophosphoric acid dropwise while monitoring with a calibrated pH meter.

  • Filter the buffer through a 0.22 µm membrane filter before use.

4.2 Stock Standard Solution (1 mg/mL)

  • Accurately weigh 10 mg of 6-Amino-4-methyl-nicotinamide reference standard.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of Methanol and Water. This stock solution should be stored at 4 °C and protected from light.

4.3 Working Standard Solutions & Calibration Curve

  • Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (95% Mobile Phase A: 5% Mobile Phase B).

  • A suggested concentration range for the calibration curve is 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL.

Experimental Protocols

5.1 Protocol 1: Sample Preparation from Human Plasma (Protein Precipitation)

Protein precipitation is a straightforward and effective technique for removing the bulk of proteinaceous material from biological samples prior to HPLC analysis.[6]

Step-by-Step Methodology:

  • Pipette 200 µL of the human plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 600 µL of ice-cold acetonitrile to the tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4 °C. This will create a solid pellet of precipitated proteins at the bottom of the tube.[7]

  • Carefully collect the supernatant, which contains the analyte, without disturbing the protein pellet.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Inject 10 µL of the filtered sample into the HPLC system.

G cluster_prep Plasma Sample Preparation Workflow plasma 1. Aliquot 200 µL Plasma acetonitrile 2. Add 600 µL Ice-Cold Acetonitrile plasma->acetonitrile Precipitating Agent vortex 3. Vortex for 1 minute acetonitrile->vortex Denature Proteins centrifuge 4. Centrifuge at 14,000 x g for 10 min at 4°C vortex->centrifuge Pellet Proteins supernatant 5. Collect Supernatant centrifuge->supernatant Separate Analyte filter 6. Filter through 0.22 µm Syringe Filter supernatant->filter Remove Particulates hplc 7. Transfer to HPLC Vial for Analysis filter->hplc

Plasma Sample Preparation Workflow

5.2 Protocol 2: Sample Preparation from a Pharmaceutical Formulation (e.g., Powder)

  • Accurately weigh a portion of the homogenized powder equivalent to approximately 10 mg of the active pharmaceutical ingredient (API).

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of the diluent (50:50 Methanol:Water) and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature, then dilute to the mark with the diluent.

  • Further dilute an aliquot of this solution with the initial mobile phase to bring the concentration within the calibration range.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.[8]

Trustworthiness: System Suitability and Method Validation

To ensure the trustworthiness of the results, the system's performance must be verified before each analytical run, and the method should be validated.

6.1 System Suitability Testing (SST) Before analyzing samples, inject a working standard (e.g., 5 µg/mL) five times. The results must meet the criteria in Table 3.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) > 2000Indicates column efficiency.
%RSD of Retention Time ≤ 1.0%Demonstrates stability of the pump and system.
%RSD of Peak Area ≤ 2.0%Demonstrates precision of the injector and detector.

6.2 Method Validation Principles A full validation should be performed according to regulatory guidelines (e.g., FDA, ICH). Key parameters include:

  • Linearity: Assessed by a calibration curve with a correlation coefficient (r²) ≥ 0.999.

  • Accuracy & Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., by analyzing blank matrix).

Data Analysis and Quantification

  • Generate a Calibration Curve: Plot the peak area of the 6-Amino-4-methyl-nicotinamide standards against their known concentrations (µg/mL).

  • Perform Linear Regression: Apply a linear regression fit to the data points. The equation of the line will be y = mx + c, where 'y' is the peak area and 'x' is the concentration.

  • Calculate Sample Concentration: Determine the concentration of the analyte in the prepared samples by interpolating their peak areas onto the calibration curve.

  • Apply Dilution Factor: Correct the calculated concentration for any dilutions made during the sample preparation process to find the original concentration in the sample.

G start Start: Prepared Sample in HPLC Vial inject 1. Inject Sample into HPLC System start->inject separate 2. Chromatographic Separation on C18 Column inject->separate detect 3. UV Detection at 265 nm separate->detect chromatogram 4. Generate Chromatogram (Signal vs. Time) detect->chromatogram integrate 5. Integrate Analyte Peak chromatogram->integrate peak_area 6. Obtain Peak Area integrate->peak_area calibrate 7. Plot Peak Area on Calibration Curve peak_area->calibrate calculate 8. Calculate Concentration (Apply Dilution Factor) calibrate->calculate result Final Concentration Reported calculate->result

Sources

Method

Preparation and Application of 6-Amino-4-methyl-nicotinamide Stock Solutions for Cell Culture

Introduction & Mechanistic Rationale 6-Amino-4-methyl-nicotinamide (6-AMN) is a structural analog of 6-aminonicotinamide (6-AN), a well-characterized metabolic inhibitor [1]. In cellular metabolism, nicotinamide analogs...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

6-Amino-4-methyl-nicotinamide (6-AMN) is a structural analog of 6-aminonicotinamide (6-AN), a well-characterized metabolic inhibitor [1]. In cellular metabolism, nicotinamide analogs are hijacked by the NAD(P)+ salvage pathway. Once intracellular, these compounds are converted by NAD(P)+ glycohydrolases into toxic dinucleotide analogs (e.g., 6-amino-NADP+) [2].

These analogs act as potent, competitive inhibitors of key enzymes in the Pentose Phosphate Pathway (PPP)—specifically Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-Phosphogluconate Dehydrogenase (6-PGD) [3]. The blockade of the PPP severely depletes the intracellular NADPH pool, leading to a disruption in reductive biosynthesis and an accumulation of Reactive Oxygen Species (ROS), which ultimately triggers endoplasmic reticulum stress and apoptosis in highly proliferative cells [3].

Because 6-AMN is a targeted metabolic probe, the integrity of its stock solution is paramount. Improper preparation, solvent selection, or dilution can lead to micro-precipitation, rendering the compound biologically unavailable and leading to false-negative experimental outcomes.

Physicochemical Properties

Before handling the compound, it is critical to understand its physical parameters to ensure proper dissolution and storage.

PropertyValue
Chemical Name 6-Amino-4-methyl-nicotinamide
CAS Number 65169-39-3[1]
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
Primary Solvent Dimethyl Sulfoxide (DMSO)
Aqueous Solubility Poor at physiological pH (pH 7.2 - 7.4)
Storage (Solid) Room temperature or 4°C, desiccated

Mechanistic Pathway

Pathway A 6-Amino-4-methyl-nicotinamide (6-AMN) B NAD(P)+ Glycohydrolase Salvage Pathway A->B C 6-AMN-NADP+ Analog (Active Antagonist) B->C Metabolic Conversion D G6PD & 6-PGD (Pentose Phosphate Pathway) C->D Competitive Inhibition E Decreased NADPH Increased ROS D->E Metabolic Blockade

Metabolic conversion of 6-AMN and inhibition of the Pentose Phosphate Pathway.

Stock Solution Preparation Protocol

Causality of Solvent Choice: 6-AMN possesses a hydrophobic methyl group and an uncharged amide, making it poorly soluble in aqueous buffers at neutral pH. 100% anhydrous DMSO is required because it disrupts the compound's crystal lattice via strong hydrogen-bond acceptance, ensuring complete solubilization.

Mass-to-Volume Calculations

To prepare standard stock solutions, use the following mass-to-volume ratios based on the 151.17 g/mol molecular weight:

Desired Stock ConcentrationMass of 6-AMNVolume of 100% DMSO
10 mM 1.51 mg1.0 mL
10 mM 7.56 mg5.0 mL
50 mM 7.56 mg1.0 mL
Step-by-Step Methodology
  • Equilibration: Allow the lyophilized 6-AMN vial to equilibrate to room temperature for at least 30 minutes in a desiccator before opening. Reasoning: Opening a cold vial introduces atmospheric condensation, which can hydrolyze the compound or degrade the anhydrous DMSO.

  • Weighing: Using an analytical balance, weigh the desired mass of 6-AMN into a sterile, amber microcentrifuge tube. Reasoning: Amber tubes protect the compound from potential photo-degradation over long-term storage.

  • Dissolution: Add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity).

  • Agitation: Vortex the solution vigorously for 30–60 seconds. If particulates remain, sonicate in a room-temperature water bath for 2–5 minutes until the solution is completely clear.

  • Sterilization: Do not filter-sterilize DMSO stocks through standard PES or cellulose filters, as DMSO can dissolve the filter membrane. High-purity DMSO is self-sterilizing.

  • Aliquoting: Divide the master stock into 20–50 µL single-use aliquots.

  • Storage: Store aliquots at -20°C (for use within 1-2 months) or -80°C (for long-term storage up to 6 months). Reasoning: Aliquoting prevents repeated freeze-thaw cycles. DMSO is highly hygroscopic; repeated opening of a single vial draws in moisture, causing the compound to precipitate out of solution over time.

Cell Culture Application & Dilution Strategy

Causality of Dilution: Direct addition of a 10 mM or 50 mM DMSO stock into aqueous cell culture media causes a localized concentration spike. This "solvent shock" forces the highly concentrated hydrophobic drug to instantly crash out (micro-precipitate) before it can diffuse evenly into the media. Furthermore, the final DMSO concentration must be kept strictly ≤ 0.1% (v/v) to prevent solvent-induced cytotoxicity and off-target transcriptomic changes [4].

Workflow S1 Step 1: Weigh Powder S2 Step 2: Dissolve in DMSO (10 mM Stock) S1->S2 S3 Step 3: Aliquoting & Storage (-80°C) S2->S3 S4 Step 4: Intermediate Dilution S3->S4 S5 Step 5: Cell Treatment (DMSO ≤ 0.1%) S4->S5

Workflow for the preparation, storage, and serial dilution of 6-AMN for cell culture.

Step-by-Step Treatment Protocol
  • Thawing: Thaw a single 6-AMN aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (100X): Prepare an intermediate working solution in pre-warmed (37°C) complete culture media. For example, to achieve a final treatment concentration of 10 µM:

    • Dilute the 10 mM stock 1:100 in media to create a 100 µM intermediate solution (1% DMSO).

    • Self-Validation Step: Inspect this intermediate solution under a microscope. It must be optically clear with no visible crystalline precipitates.

  • Final Dilution (1X): Dilute the intermediate solution 1:10 into the final culture vessel containing the cells.

    • The final concentration is now 10 µM 6-AMN with 0.1% DMSO .

  • Vehicle Control: Always prepare a parallel vehicle control using the exact same volume of DMSO (0.1% final concentration) subjected to the same intermediate dilution steps.

Quality Control & Troubleshooting

  • Inconsistent IC₅₀ Values: If biological replicates show high variability, the compound has likely precipitated. Discard the aliquot and ensure the intermediate dilution step is performed using pre-warmed media. Cold media drastically reduces the solubility threshold of the compound upon contact.

  • Cellular Toxicity in Controls: If the vehicle control shows >5% cell death compared to untreated cells, the DMSO concentration has exceeded the cellular tolerance threshold [4]. Recalculate the dilution cascade to ensure a final DMSO concentration of ≤ 0.05% - 0.1%.

  • Stock Degradation: If the stock solution turns yellow or brown over time, oxidation has occurred. Discard the aliquot.

References

  • TeSlaa, T., Ralser, M., Fan, J., & Rabinowitz, J. D. (2023). The pentose phosphate pathway in health and disease. Nature Metabolism, 5(8), 1275–1289. Retrieved from [Link]

  • Kaushik, N., Kaushik, N. K., Choi, E. H., & Kim, J. H. (2021). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. Biology, 10(11), 1088. Retrieved from [Link]

  • Verheijen, M., Lienhard, M., Schrooders, Y., Clayton, O., Nudischer, R., Boerno, S., ... & Vingron, M. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9(1), 4641. (Cited as standard for DMSO toxicity limits in cell culture). Retrieved from [Link]

Application

Application Note: Storage, Stability, and Shelf Life Protocol for 6-Amino-4-methyl-nicotinamide

This Application Note and Protocol guide is designed for researchers and drug development professionals working with 6-Amino-4-methyl-nicotinamide . It synthesizes specific physicochemical data with established stability...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals working with 6-Amino-4-methyl-nicotinamide . It synthesizes specific physicochemical data with established stability profiles for aminopyridine-carboxamide derivatives.

Abstract & Compound Profile

6-Amino-4-methyl-nicotinamide is a functionalized pyridine derivative serving as a critical intermediate in the synthesis of NAD+ salvage pathway modulators (e.g., NAMPT inhibitors) and other heterocyclic pharmaceutical candidates. Its stability is governed by two primary moieties: the exocyclic primary amide (susceptible to hydrolysis) and the electron-rich 2-aminopyridine system (susceptible to oxidation and photo-degradation).

Physicochemical Profile
PropertySpecificationCriticality for Storage
Molecular Formula C₇H₉N₃O-
Molecular Weight 151.17 g/mol -
Physical State Light yellow to off-white solidColor change indicates degradation (oxidation).
Hygroscopicity ModerateMoisture catalyzes amide hydrolysis.
Solubility DMSO, Methanol, EthanolProtic solvents accelerate degradation in solution.
pKa (Predicted) ~3.5 (Pyridine N), ~13 (Amide)pH sensitivity in aqueous formulation.

Stability Mechanisms & Degradation Pathways

To ensure data integrity, researchers must understand why this compound degrades. The storage protocol is designed to mitigate three specific chemical pathways.

Hydrolysis (Moisture Driven)

The primary degradation pathway is the hydrolysis of the C-3 carboxamide group to the corresponding carboxylic acid (6-Amino-4-methylnicotinic acid ) and ammonia. This reaction is acid/base catalyzed but proceeds slowly at neutral pH in the presence of moisture.

Oxidation & Photolysis (Light/Air Driven)

The amino group at position 6 increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack and oxidation compared to unsubstituted nicotinamide. Extended exposure to UV/VIS light can lead to N-oxide formation or ring-opening polymerization, often observed as a darkening of the solid from pale yellow to brown.

Pathway Visualization

The following diagram illustrates the critical degradation nodes that storage conditions must suppress.

DegradationPathways cluster_legend Storage Critical Control Points Compound 6-Amino-4-methyl- nicotinamide (Active) Acid Degradant A: 6-Amino-4-methyl- nicotinic acid Compound->Acid + H2O (Hydrolysis) Catalyzed by H+/OH- Oxide Degradant B: N-Oxides / Photo-adducts Compound->Oxide + O2 / UV Light (Oxidation) Ammonia NH3 (Byproduct) Compound->Ammonia Legend Moisture Control prevents Path A Light/Argon Control prevents Path B

Figure 1: Primary degradation pathways. Hydrolysis (top) is the dominant risk during long-term storage.

Storage Protocols

This protocol follows a "Tiered Stability" approach. Choose the tier that matches your usage frequency.

Tier 1: Long-Term Archive (> 6 Months)
  • Temperature: -20°C (± 5°C).

  • Atmosphere: Inert gas backfill (Argon or Nitrogen) is mandatory after opening.

  • Container: Amber glass vial with a PTFE-lined screw cap. Parafilm seal over the cap-neck junction.

  • Desiccant: Store the vial inside a secondary container (e.g., a sealed bag or jar) containing silica gel packets.

Tier 2: Working Stock (Daily/Weekly Use)
  • Temperature: 2°C to 8°C (Refrigerator).

  • Atmosphere: Ambient air is acceptable if the vial is tightly sealed.

  • Container: Amber glass. Avoid transferring to clear plastic microfuge tubes for storage > 1 week.

  • Precaution: Allow the vial to equilibrate to room temperature before opening to prevent water condensation on the cold solid (hygroscopic uptake).

Tier 3: Solution Storage (Solubilized)
  • Solvent: Anhydrous DMSO or Ethanol.

  • Stability:

    • -80°C: Stable for 3-6 months.[1]

    • -20°C: Stable for 1 month.

    • 4°C / Room Temp: Unstable. Use immediately.

  • Note: Aqueous solutions should never be stored. Prepare fresh for each experiment.

Shelf Life & Retest Guidelines

Based on structural analogs (Nicotinamide/Aminopyridines), the following shelf life metrics apply when stored under Tier 1 conditions.

Storage ConditionEstimated Shelf LifeRetest Interval
-20°C (Desiccated/Dark) 3 YearsEvery 12 Months
2-8°C (Desiccated/Dark) 1-2 YearsEvery 6 Months
Ambient (25°C) < 6 MonthsEvery 3 Months

Definition of "Retest Date": Research chemicals often do not have a hard "Expiration Date." If the compound passes the QC protocol below, it is fit for use regardless of age.

Quality Control (QC) Protocol

Before using stored material in critical assays (e.g., cell dosing or synthesis), validate purity using this HPLC method designed to separate the amide from the acid hydrolysis product.

QC Workflow Diagram

QC_Workflow Start Retrieve Sample from Storage Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Visual Visual Inspection: Is it Dark Yellow/Brown? Equilibrate->Visual Dissolve Dissolve in Mobile Phase A Visual->Dissolve No (Pass) Purify Recrystallize or Discard Visual->Purify Yes (Fail) HPLC Run HPLC/LC-MS (Gradient Method) Dissolve->HPLC Decision Purity > 98%? HPLC->Decision Use Approve for Use Decision->Use Yes Decision->Purify No

Figure 2: Quality Control Decision Matrix for stored samples.

Standard Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 260 nm (Nicotinamide characteristic absorption).

  • Pass Criteria:

    • Main Peak (Amide) > 98% Area.[2]

    • Early eluting peak (Carboxylic Acid) < 1%.

Handling & Safety (SDS Summary)

While primarily a storage guide, safe retrieval is critical.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • PPE: Wear nitrile gloves and safety glasses.[3] Handle in a fume hood if creating dust or stock solutions.[4]

  • Spill Cleanup: Sweep up dry; do not generate dust.[5] Wipe surface with 70% ethanol.

References

  • Sigma-Aldrich. Product Specification: 6-Amino-4-methyl-nicotinamide (CAS 65169-39-3).[6]Link

  • Cayman Chemical. Nicotinamide Product Information & Stability Data.[2] (Analogous structural stability data). Link

  • MedChemExpress. 6-Methylnicotinamide Storage and Handling. (Positional isomer stability reference). Link

  • PubChem. Compound Summary: 6-Amino-4-methylnicotinamide. National Library of Medicine. Link

  • Fisher Scientific. Safety Data Sheet: 6-Aminonicotinamide. (Class hazard data). Link

Sources

Method

Application Note: Strategic Utilization of 6-Amino-4-methyl-nicotinamide in Heterocyclic Synthesis

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It provides a strategic framework for utilizing 6-Amino-4-methyl-nicotinamide (CAS: 65169-39-3), a versatile pyridine scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It provides a strategic framework for utilizing 6-Amino-4-methyl-nicotinamide (CAS: 65169-39-3), a versatile pyridine scaffold capable of accessing complex fused heterocycles (naphthyridines) and serving as a pharmacophore in kinase inhibitor design (e.g., JAK, ROCK).

Executive Summary

6-Amino-4-methyl-nicotinamide represents a "privileged structure" in drug discovery due to its high density of functional handles. It features three distinct reactivity vectors:[1]

  • C3-Amide: A versatile electrophile for cyclization or precursor to nitriles/amines.

  • C4-Methyl: An acidic "benzylic-like" site activated by the pyridine ring, enabling condensation reactions (e.g., with DMF-DMA).

  • C6-Amino: A nucleophilic handle for cross-coupling or urea formation, often serving as the "hinge-binder" in kinase inhibitors.

This guide details protocols for transforming this scaffold into 2,7-naphthyridinones and functionalized kinase inhibitors .

Chemical Profile & Reactivity Map

PropertyDataNotes
CAS Number 65169-39-3
Formula C₇H₉N₃OMW: 151.17 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in non-polar solvents (DCM, Hexane).
pKa (Calc) ~4.5 (Pyridine N), ~16 (Amide)6-Amino group increases electron density, raising basicity of Pyridine N.
Reactivity Visualization

The following diagram illustrates the orthogonal reactivity vectors of the molecule.

ReactivityMap Scaffold 6-Amino-4-methyl-nicotinamide C3_Amide C3-Amide (Electrophile/Precursor) Scaffold->C3_Amide C4_Methyl C4-Methyl (Acidic/Nucleophilic) Scaffold->C4_Methyl C6_Amino C6-Amino (Nucleophile/Hinge Binder) Scaffold->C6_Amino Cyclization Cyclization to 2,7-Naphthyridinones C3_Amide->Cyclization Dehydration Dehydration to Nitrile (-CN) C3_Amide->Dehydration Condensation Enamine Formation (w/ DMF-DMA) C4_Methyl->Condensation Coupling Buchwald/Urea Formation C6_Amino->Coupling Condensation->Cyclization + Amide

Caption: Orthogonal reactivity vectors of 6-Amino-4-methyl-nicotinamide. The C3-Amide and C4-Methyl groups function cooperatively for ring fusion.

Module A: Synthesis of 2,7-Naphthyridinones (The "Molecular Anvil")

The juxtaposition of the C4-methyl and C3-amide groups allows for a classic "Bredereck-style" synthesis of fused ring systems. The C4-methyl protons are sufficiently acidic (vinylogous to the pyridine nitrogen) to react with electrophiles like N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Mechanism[1][2][3]
  • Enamine Formation: The C4-methyl group reacts with DMF-DMA to form an enamine intermediate.

  • Cyclization: The enamine undergoes intramolecular condensation with the C3-amide (often requiring ammonia or primary amines for transamidation/cyclization) to close the ring.

Protocol 1: Synthesis of 2,7-Naphthyridin-1(2H)-one

Target: Conversion of 6-amino-4-methyl-nicotinamide to a fused bicyclic system.

Reagents:

  • Substrate: 6-Amino-4-methyl-nicotinamide (1.0 eq)

  • Reagent: DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (3.0 - 5.0 eq)

  • Solvent: DMF (anhydrous)

  • Additive: NH₄OAc (Ammonium Acetate) (for ring closure)

Step-by-Step Procedure:

  • Enamine Formation:

    • In a pressure tube or round-bottom flask, dissolve 1.0 g (6.6 mmol) of 6-amino-4-methyl-nicotinamide in 10 mL of anhydrous DMF.

    • Add 4.4 mL (33 mmol, 5 eq) of DMF-DMA . Note: Excess is required as the 6-amino group may also form an amidine (N=CH-NMe₂), which is often reversible or hydrolyzed later.

    • Heat the mixture to 110°C for 4–6 hours. Monitor by LCMS.[2][3] You should observe the mass of the enamine intermediate (M+55 or bis-adduct M+110).

    • Checkpoint: If the 6-amino group reacts, you will see a bis-adduct. This is acceptable; the amidine at C6 can be hydrolyzed back to the amine in the next step or kept as a protecting group.

  • Cyclization:

    • Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA.

    • Redissolve the residue in Acetic Acid (10 mL) or Ethanol (20 mL) containing NH₄OAc (5 eq).

    • Reflux for 12 hours. The enamine condenses with the amide carbonyl (or nitrogen source) to form the naphthyridinone core.

    • Purification: Cool to room temperature.[4] The product often precipitates. Filter and wash with cold ethanol. If no precipitate forms, evaporate solvent and purify via flash chromatography (DCM:MeOH 95:5).

Expert Tip: If the 6-amino group interferes, consider protecting it as an acetamide (Ac₂O/Pyridine) prior to the DMF-DMA step.

Module B: Kinase Inhibitor Scaffold Functionalization

In medicinal chemistry, this molecule is a template for Type I/II kinase inhibitors. The 6-amino group typically binds to the hinge region of the kinase ATP pocket.

Protocol 2: Urea Formation at C6-Position

Target: Synthesis of 1-(4-methyl-5-carbamoylpyridin-2-yl)-3-arylureas (Common kinase inhibitor motif).

Reagents:

  • Substrate: 6-Amino-4-methyl-nicotinamide

  • Reagent: Aryl Isocyanate (1.1 eq) OR Phenyl Chloroformate/Aniline.

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Anhydrous THF or Dioxane.

Step-by-Step Procedure:

  • Dissolution: Suspend 1.0 eq of the scaffold in anhydrous THF (0.2 M). Note: If solubility is poor, add minimal dry DMF.

  • Activation (Method A - Isocyanate): Add 1.1 eq of the desired Aryl Isocyanate and 2.0 eq DIPEA. Stir at 60°C for 4 hours.

  • Activation (Method B - Chloroformate):

    • Cool solution to 0°C. Add 1.1 eq Phenyl Chloroformate and 1.5 eq Pyridine. Stir 1 hour to form the carbamate intermediate.

    • Add 1.2 eq of the target Aniline and heat to reflux for 6 hours.

  • Workup: Quench with water. Extract with EtOAc. The urea product is often less soluble and may be collected by filtration.

Troubleshooting & Optimization

IssueProbable CauseExpert Solution
Low Solubility High polarity of amide/amine.Use polar aprotic mixtures (DMF/DCM 1:4) or superheated THF in a sealed tube.
No Reaction with DMF-DMA Temperature too low.The C4-methyl is only moderately acidic. Increase temp to 120-130°C or use Brederick's reagent (tert-butoxybis(dimethylamino)methane) which is more reactive.
Regioselectivity (Amine vs Methyl) Competitive reaction at C6-NH₂.The C6-NH₂ is kinetically faster to react with electrophiles than the C4-methyl. If specific C4 reaction is needed, protect C6-NH₂ with a Boc group (Boc₂O, DMAP) first.

Workflow Diagram

Workflow Start Start: 6-Amino-4-methyl-nicotinamide Decision Target Structure? Start->Decision RouteA Route A: Fused Heterocycle (2,7-Naphthyridinone) Decision->RouteA Ring Fusion RouteB Route B: Kinase Inhibitor (Urea/Amide) Decision->RouteB Sidechain Funct. StepA1 1. React with DMF-DMA (110°C, DMF) Forms Enamine RouteA->StepA1 StepB1 1. C6-Amino Activation (Isocyanate or Phenyl Chloroformate) RouteB->StepB1 StepA2 2. Cyclization w/ NH4OAc (Reflux, AcOH) StepA1->StepA2 ProductA Product A: 2,7-Naphthyridinone Scaffold StepA2->ProductA StepB2 2. Coupling with Aryl Amine (Formation of Hinge Binder) StepB1->StepB2 ProductB Product B: Functionalized Kinase Inhibitor StepB2->ProductB

Caption: Decision tree for synthetic divergence: Ring fusion vs. Sidechain functionalization.

References

  • Sigma-Aldrich. 6-Amino-4-methyl-nicotinamide Product Sheet. Link (Verified CAS 65169-39-3).

  • Devadoss, T. et al. "Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review." ChemistrySelect, 2021.[1] Link

  • Hamblett, C. L. et al. "The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2007. Link

  • BenchChem. Application Notes for Nicotinamide Derivatives in Organic Synthesis. Link

  • Abu-Shanab, F. A. et al. "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis."[5] International Journal of Organic Chemistry, 2011. Link

Sources

Application

Application Note: Handling Precautions &amp; Protocols for 6-Amino-4-methyl-nicotinamide

Executive Summary & Chemical Identity 6-Amino-4-methyl-nicotinamide (CAS: 65169-39-3) is a substituted pyridine derivative utilized primarily as a bioactive building block in medicinal chemistry and as a structural probe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

6-Amino-4-methyl-nicotinamide (CAS: 65169-39-3) is a substituted pyridine derivative utilized primarily as a bioactive building block in medicinal chemistry and as a structural probe in metabolic pathway research. It is a structural analog of 6-Aminonicotinamide (6-AN) , a potent inhibitor of 6-phosphogluconate dehydrogenase. Due to this structural homology, 6-Amino-4-methyl-nicotinamide must be handled with the presumption of significant biological activity, including potential metabolic interference and reproductive toxicity, until definitive toxicological data proves otherwise.

This guide provides a rigorous, self-validating framework for the safe storage, solubilization, and experimental application of this compound.

Chemical Profile
PropertySpecification
IUPAC Name 6-amino-4-methylpyridine-3-carboxamide
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
Appearance White to off-white crystalline powder
Solubility High in DMSO, DMF; Low in Water/PBS
Primary Hazard Irritant (Skin/Eye/Resp); Potential Reprotoxin (Analog-based)

Safety Assessment & Engineering Controls (HSE)

Core Directive: Treat as a Potent Compound (OEB 3 equivalent).

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95/P2 respirator minimum; P100 required if handling open powder outside a fume hood (not recommended).

  • Dermal: Double-gloving is mandatory when using DMSO as a solvent.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene. Rationale: DMSO permeates standard nitrile in <5 minutes, carrying dissolved solutes through the skin barrier.

  • Ocular: Chemical splash goggles. Standard safety glasses are insufficient for fine powders that can drift around side shields.

Engineering Controls
  • Primary Containment: All weighing and open-vial manipulations must occur within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2).

  • Static Control: Use an anti-static gun or ionizer bar during weighing. Pyridine derivatives are prone to static charge, causing powder scattering ("fly-away") which leads to inaccurate dosing and contamination.

Storage & Stability Protocols

Objective: Prevent hydrolytic degradation and photo-oxidation.

Receipt & Long-Term Storage
  • Temperature: Store neat powder at -20°C .

  • Desiccation: The amide bond is susceptible to hydrolysis. Store the vial inside a secondary container (e.g., a sealed Falcon tube) containing active silica gel or Drierite™.

  • Light: Protect from light. If the manufacturer vial is clear glass, wrap it in aluminum foil.

Freeze-Thaw Management

Repeated freeze-thaw cycles induce crystal lattice stress and condensation, degrading the compound.

  • Protocol: Upon first thaw, aliquot the stock solution into single-use volumes (e.g., 50 µL or 100 µL) in amber microcentrifuge tubes.

Technical Protocol: Solubilization & Stock Preparation

Scientific Rationale: 6-Amino-4-methyl-nicotinamide exhibits poor aqueous solubility due to the hydrophobic methyl group and the planar pyridine ring stacking. Aqueous buffers (PBS, TBS) should only be introduced after initial solubilization in an organic solvent.

Solvent Selection Strategy
  • Primary Solvent: Dimethyl Sulfoxide (DMSO) .

    • Grade: Anhydrous, ≥99.9% (Cell Culture Grade).

    • Solubility Limit: Typically ~50–100 mg/mL.

  • Secondary Solvent: Dimethylformamide (DMF) if DMSO is incompatible with downstream assays.

  • Forbidden: Do not attempt to dissolve directly in water, saline, or alcohols (EtOH/MeOH), as precipitation is likely at concentrations >1 mM.

Step-by-Step Preparation (10 mM Stock)

Target: Prepare 1 mL of 10 mM Stock Solution. Calculation:


.
  • Equilibration: Allow the product vial to warm to room temperature (RT) inside a desiccator before opening. This prevents atmospheric water condensation on the cold powder.

  • Weighing: Accurately weigh 1.51 mg of powder into a sterile amber glass vial.

    • Note: Plastic microfuge tubes can leach plasticizers in contact with 100% DMSO over time; glass is preferred for long-term stock storage.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Validation: Inspect the solution against a dark background. It must be optically clear with no particulates. If turbid, sonicate in a water bath at 37°C for 2 minutes.

  • Aliquoting: Dispense into single-use aliquots and store at -20°C or -80°C.

Visual Workflow (Graphviz)

HandlingProtocol cluster_safety Safety Critical Zone Start Start: Vial Retrieval Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Prevent Condensation Weigh Weigh Powder (Static Control) Equilibrate->Weigh Fume Hood Solvent Add Anhydrous DMSO (Glass Vial) Weigh->Solvent 100% DMSO Check Visual Check: Clear? Solvent->Check Sonicate Sonicate 37°C (2 mins) Check->Sonicate No (Turbid) Aliquot Aliquot & Freeze (-20°C / -80°C) Check->Aliquot Yes Sonicate->Check Re-inspect

Figure 1: Safe Solubilization Workflow ensuring compound integrity and user safety.

Experimental Application Notes

Dilution for Cell Culture (The "1:1000 Rule")

To prevent solvent toxicity in cell-based assays, the final concentration of DMSO must remain < 0.5% (v/v) (ideally < 0.1%).

  • Protocol:

    • Prepare an Intermediate Dilution in culture medium.

      • Example: Dilute 10 mM Stock 1:100 into medium

        
         100 µM Working Solution (1% DMSO).
        
    • Add this Working Solution to cells to achieve final concentration.

    • Precipitation Check: When diluting the hydrophobic stock into aqueous media, immediate precipitation ("crashing out") may occur.

      • Validation: Observe the Intermediate Dilution under a microscope. If crystals are visible, the compound is insoluble at this concentration in this specific medium. Reduce concentration or add a solubilizing agent (e.g., Cyclodextrin).

Waste Disposal
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in Hazardous Chemical Solid Waste bins (incineration).

  • Liquid Waste: Solutions containing 6-Amino-4-methyl-nicotinamide must be collected in Halogenated/Organic Solvent Waste streams. Do not pour down the sink.

Scientific Context & Mechanism

While specific literature on the 4-methyl derivative is sparse compared to the parent compound, researchers utilize this molecule to probe the steric tolerance of NAD+ binding pockets.

  • Pathway: Pentose Phosphate Pathway (PPP).

  • Potential Mechanism: Analogous to 6-AN, this compound may form a toxic NADP analog, inhibiting 6-phosphogluconate dehydrogenase (6-PGD).

  • Significance: Inhibition of 6-PGD blocks the generation of NADPH, increasing cellular susceptibility to oxidative stress (ROS) and inhibiting Ribose-5-phosphate synthesis required for DNA repair.

Mechanism Compound 6-Amino-4-methyl- nicotinamide Enzyme 6-PGD Enzyme (Target) Compound->Enzyme Inhibits (Potential) NADPH NADPH Production Enzyme->NADPH Catalyzes ROS ROS Scavenging (GSH System) NADPH->ROS Powers Stress Oxidative Stress Cell Death ROS->Stress Failure leads to

Figure 2: Hypothesized mechanism of action based on structural homology to 6-Aminonicotinamide.

References

  • PubChem. (2023).[1] 6-Amino-4-methylnicotinonitrile (Precursor/Analog Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Street, J. C., et al. (1997).[2] "Quantitation of metabolic and radiobiological effects of 6-aminonicotinamide in RIF-1 tumor cells in vitro." Cancer Research, 57(18), 3956-3962.[2] (Provides experimental context for nicotinamide analogs).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulating &amp; Troubleshooting 6-Amino-4-methylnicotinamide

Welcome to the Technical Support Center. 6-Amino-4-methylnicotinamide is a potent nicotinamide derivative utilized primarily as an antimetabolite in metabolic oncology and cellular research.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 6-Amino-4-methylnicotinamide is a potent nicotinamide derivative utilized primarily as an antimetabolite in metabolic oncology and cellular research. While highly effective at targeting cellular energy pathways, its structural properties present significant formulation challenges.

This guide provides researchers and drug development professionals with causality-driven, self-validating protocols to overcome aqueous insolubility for both in vitro and in vivo applications.

Physicochemical Profiling & Causality of Insolubility

The poor aqueous solubility of 6-Amino-4-methylnicotinamide is driven by its highly stable crystal lattice. The planar pyridine ring allows for tight pi-pi stacking, while the 6-amino and 3-carboxamide groups engage in extensive intermolecular hydrogen bonding. Furthermore, the addition of the 4-methyl group increases the lipophilicity (LogP) compared to its parent compound, 6-aminonicotinamide, rendering it practically insoluble in water[1].

Quantitative Data Summary
PropertyValue / EstimateFormulation Implication
Molecular Weight 151.17 g/mol Small molecule; readily penetrates cell membranes if dissolved.
Aqueous Solubility (pH 7.4) < 1 mg/mLRequires specialized solubilization strategies for biological assays[1].
DMSO Solubility > 50 mg/mLExcellent candidate for solvent-shift master stocks.
pKa (Pyridine Nitrogen) ~4.5 (Basic)Can be protonated in acidic media to form a soluble cationic salt[2].
pKa (Amide Group) ~13.0 (Weakly Acidic)Unlikely to ionize under physiological or standard assay conditions.

Mechanism of Action & Assay Implications

Understanding why you are using this compound dictates how you should formulate it. 6-Amino-4-methylnicotinamide acts as a competitive inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme in the Pentose Phosphate Pathway (PPP)[3]. By blocking G6PD, it prevents the conversion of NADP+ to NADPH. Because NADPH is critical for neutralizing reactive oxygen species (ROS), its depletion leads to severe oxidative stress and apoptosis in highly metabolic cells[4].

Formulation Constraint: Because the compound targets metabolic and oxidative stress pathways, your formulation vehicle (e.g., high concentrations of DMSO or extreme pH levels) must not independently induce cellular stress, as this will confound your assay results[5].

MoA G6P Glucose-6-Phosphate (G6P) G6PD G6PD Enzyme G6P->G6PD Product 6-Phosphogluconolactone G6PD->Product NADPH NADPH (Antioxidant Defense) G6PD->NADPH NADP NADP+ NADP->G6PD ROS Oxidative Stress (Apoptosis) NADPH->ROS Depletion prevents ROS clearance Inhibitor 6-Amino-4-methylnicotinamide (Antimetabolite) Inhibitor->G6PD Competitive Inhibition

Fig 1. 6-Amino-4-methylnicotinamide competitively inhibits G6PD, depleting NADPH and inducing oxidative stress.

Frequently Asked Questions (FAQs)

Q1: My compound crashes out of the assay buffer immediately upon dilution from a DMSO stock. How do I prevent this? Causality: This is a classic "solvent shift" precipitation. While the compound is highly soluble in 100% DMSO, introducing it to an aqueous buffer at neutral pH causes a sudden change in the dielectric constant. Because the basic pyridine nitrogen remains unprotonated at pH 7.4, the lipophilic 4-methylpyridine moiety rapidly aggregates, forming a thermodynamically unstable supersaturated solution that crashes out[2]. Solution: Implement a controlled co-solvent step-down approach (See Protocol A).

Q2: Can I use pH adjustment to achieve a high-concentration aqueous stock for in vivo dosing? Causality: Yes. The pyridine ring contains a basic nitrogen with a pKa of approximately 4.5. By lowering the pH of the vehicle below this pKa, you protonate the nitrogen. This disrupts the crystal lattice and converts the neutral free base into a highly water-soluble cationic salt[2]. Solution: Acidic titration followed by careful buffering to a physiologically tolerable pH (See Protocol B).

Q3: I need a completely aqueous, neutral pH vehicle for a sensitive cell culture assay. What is the best approach? Causality: Both high DMSO concentrations (>0.5%) and acidic pH can induce cytotoxicity, confounding your G6PD inhibition data[5]. Cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD), possess a hydrophobic inner cavity that encapsulates the lipophilic 4-methylpyridine ring. Meanwhile, their hydrophilic exterior maintains excellent aqueous solubility without altering the bulk pH. Solution: Inclusion complexation (See Protocol C).

Formulation Decision Workflow

FormulationWorkflow Start 6-Amino-4-methylnicotinamide API (Solid) Check Target Application? Start->Check InVitro In Vitro Cell Assay (Requires neutral pH) Check->InVitro Cell Culture InVivo In Vivo Dosing (Requires high concentration) Check->InVivo Animal Models HPBCD HP-β-CD Complexation (10-20% w/v) InVitro->HPBCD Cosolvent Co-solvent System (DMSO/PEG400/Water) InVitro->Cosolvent <0.5% DMSO final InVivo->Cosolvent up to 10% DMSO pH pH Adjustment (Acidic Buffer pH 4.5) InVivo->pH Success Solubilized Formulation Ready for Use HPBCD->Success Cosolvent->Success pH->Success

Fig 2. Decision tree for selecting the optimal 6-Amino-4-methylnicotinamide solubilization strategy.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Co-Solvent Addition (For In Vitro Assays)

Use this method when a low final concentration of API is acceptable and trace DMSO is tolerated by your cell line.

  • Master Stock: Weigh 1.51 mg of API and dissolve in 100 µL of 100% cell-culture grade DMSO to yield a 100 mM master stock.

    • Validation Checkpoint: Hold the tube to a light source. The solution must be 100% transparent. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • Buffer Prep: Prepare the target aqueous buffer (e.g., PBS pH 7.4) and warm it to 37°C to increase thermodynamic solubility during the solvent shift.

  • Dilution: While vortexing the aqueous buffer vigorously, add the DMSO stock dropwise (1 µL per drop). Do not exceed a final DMSO concentration of 0.5% v/v.

    • Validation Checkpoint: Observe the final solution under a light microscope at 10x magnification. If needle-like crystals or micro-precipitates are visible, localized supersaturation occurred. Discard and repeat Step 3 with a slower addition rate, or pre-dilute the DMSO stock 1:1 with PEG400 before adding to the water.

Protocol B: Acidic Salt Formulation (For In Vivo Dosing)

Use this method to achieve high concentrations for oral gavage or IP injection where a slightly acidic vehicle is tolerated.

  • Suspension: Suspend 20 mg of API in 8 mL of 0.9% normal saline. The solution will be highly opaque.

  • Acidification: Under continuous magnetic stirring, add 0.1 M HCl dropwise. Monitor the pH continuously with a calibrated probe.

    • Validation Checkpoint: Stop adding HCl when the pH reaches 3.0–3.5. The opaque suspension must transition to a completely clear liquid, confirming the formation of the soluble hydrochloride salt.

  • Back-Titration: Slowly back-titrate the solution using 0.1 M Sodium Citrate buffer until the pH reaches 4.5–5.0.

    • Validation Checkpoint: Monitor visually for opalescence (cloudiness). If opalescence occurs, the free base is precipitating. Immediately add 1-2 drops of 0.1 M HCl to re-clarify, accept a slightly lower final pH, and adjust the final volume to 10 mL with saline.

Protocol C: HP-β-CD Complexation (Neutral Aqueous Vehicle)

Use this method when extreme pH or organic solvents will interfere with your biological readouts.

  • Vehicle Prep: Dissolve 2.0 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 10 mL of sterile water to create a 20% w/v vehicle.

    • Validation Checkpoint: The vehicle must be completely clear and slightly viscous.

  • API Addition: Add 10 mg of 6-Amino-4-methylnicotinamide powder directly to the 10 mL HP-β-CD solution.

  • Equilibration: Place on a magnetic stirrer at 500 RPM for 24 hours at room temperature. Complexation is a slow thermodynamic equilibrium process.

    • Validation Checkpoint: The initial cloudy suspension should gradually clarify as the inclusion complex forms.

  • Filtration & Verification: Filter the solution through a 0.22 µm hydrophilic PTFE syringe filter to remove any uncomplexed API.

    • Validation Checkpoint: Measure the absorbance of the filtrate via a UV-Vis spectrophotometer (approx. 340 nm). Compare against a DMSO-dissolved standard curve to validate the final concentration. If the concentration is < 1 mg/mL, increase the HP-β-CD concentration to 30% w/v in future batches.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9500, 6-Aminonicotinamide." PubChem. Available at:[Link][1]

  • Ju, H. Q., et al. "Recent findings in the regulation of G6PD and its role in diseases." Frontiers in Cell and Developmental Biology. Available at:[Link][5]

  • MDPI. "The Pentose Phosphate Pathway: From Mechanisms to Implications for Gastrointestinal Cancers." Cancers. Available at:[Link][4]

Sources

Optimization

optimizing reaction yields when using 6-Amino-4-methyl-nicotinamide

Technical Support Center: Optimizing Reaction Yields with 6-Amino-4-methyl-nicotinamide Executive Summary: The "Push-Pull" Challenge 6-Amino-4-methyl-nicotinamide is a deceptive scaffold. Structurally, it presents a "pus...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Yields with 6-Amino-4-methyl-nicotinamide

Executive Summary: The "Push-Pull" Challenge

6-Amino-4-methyl-nicotinamide is a deceptive scaffold. Structurally, it presents a "push-pull" electronic system: the electron-donating amino group at C6 (exocyclic) pushes density into the ring, while the electron-withdrawing amide at C3 pulls it. The C4-methyl group adds steric bulk and weak electron donation.

For the researcher, this translates to three primary failure modes:

  • Catalyst Poisoning: The pyridine nitrogen (N1) is a competent ligand for transition metals (Pd, Cu), often shutting down cross-coupling cycles.

  • Solubility-Limited Kinetics: The molecule forms strong intermolecular hydrogen bond networks, resulting in poor solubility in standard non-polar solvents (DCM, Toluene), leading to "slurry reactions" with poor conversion.

  • Regioselectivity Ambiguity: Electrophiles may attack the Ring-N (N1) rather than the desired Exocyclic-N, particularly under thermodynamic control.

This guide provides self-validating protocols to overcome these specific barriers.

Module 1: Solubility & Solvent Engineering

User Issue: "My starting material is a brick. It won't dissolve in DCM, THF, or Toluene, even at reflux."

The Science: Nicotinamides possess high melting points due to extensive H-bonding between the amide protons and the pyridine nitrogen of adjacent molecules. Standard lipophilic solvents cannot break this lattice.

Troubleshooting Protocol:

Solvent ClassSuitabilityRecommendation
Chlorinated (DCM/CHCl3) 🔴 PoorAvoid. leads to heterogeneous mixtures and stalled kinetics.
Ethers (THF/Dioxane) 🟡 ModerateUsable only at high dilution or reflux. Dioxane is often an anti-solvent.
Polar Aprotic (DMSO/DMF) 🟢 ExcellentPreferred. Breaks H-bonds. Use minimal volume (0.5–1.0 M) to aid workup.
Alcohols (MeOH/EtOH) 🟢 GoodGood for SNAr or simple alkylations; unsuitable for water-sensitive couplings.

Pro-Tip: If you must use a non-polar solvent (e.g., for a specific catalyst), employ a "Solvent Switch" strategy :

  • Dissolve the substrate in minimal hot DMF.

  • Slowly add the non-polar solvent (Toluene) while hot to create a supersaturated solution rather than a suspension.

Module 2: Optimizing Buchwald-Hartwig Couplings

User Issue: "I am trying to couple an aryl halide to the exocyclic amine. I see <10% conversion, or the catalyst turns into a black precipitate immediately."

The Science: The pyridine nitrogen (N1) is a "soft" nucleophile that competes with the phosphine ligand for the Palladium center. If N1 binds Pd(II), it forms a stable, unreactive complex (Catalyst Poisoning). Furthermore, the C6-amine is electronically deactivated by the ring.

Optimization Workflow:

  • Ligand Selection (The Critical Variable):

    • Standard PPh3/dppf:Will Fail. They bind too weakly to displace the pyridine N.

    • Solution: Use bulky, electron-rich dialkylbiaryl phosphines.

    • Primary Recommendation: BrettPhos or tBuBrettPhos .[1] These ligands are bulky enough to prevent the Pd center from coordinating to the pyridine N1.

  • Base Selection:

    • Strong Bases (NaOtBu): Can cause side reactions with the C3-amide (deprotonation/hydrolysis).

    • Solution: Use K3PO4 or Cs2CO3 in 1,4-dioxane/water or t-Amyl alcohol. The milder base preserves the amide functionality.

  • Pre-Catalyst Strategy:

    • Do not use Pd2(dba)3 if possible; the initiation is slow. Use Pd(OAc)2 or G3/G4 Palladacycles to ensure rapid formation of the active L-Pd(0) species before the substrate can sequester the metal.[1]

Visualizing the Poisoning Mechanism:

BuchwaldFailure cluster_0 Catalyst Activation cluster_1 Competition Pd_Precatalyst Pd(II) Precatalyst Active_Cat L-Pd(0) (Active Species) Pd_Precatalyst->Active_Cat Reduction Poisoned Pd-Pyridine Complex (DEAD CATALYST) Active_Cat->Poisoned Pyridine N1 Binding (If Ligand is Small) Product C-N Coupled Product Active_Cat->Product Oxidative Addition (If Ligand is Bulky) Substrate 6-Amino-4-methyl- nicotinamide Substrate->Poisoned Substrate->Product

Figure 1: The kinetic competition between productive coupling and catalyst poisoning by the pyridine nitrogen.

Module 3: Regioselectivity in Alkylation

User Issue: "I treated the molecule with an alkyl halide and base. NMR shows a mixture of products, or the wrong isomer."

The Science: You have three nucleophilic sites:

  • Exocyclic Amine (N-6): The desired target (usually).

  • Pyridine Nitrogen (N-1): The most basic site.

  • Amide Nitrogen: Generally non-nucleophilic unless deprotonated (pKa ~15-17).

The Protocol:

  • To favor Exocyclic Amine (N-6) Alkylation:

    • Method: Reductive Amination.[2]

    • Reagents: Aldehyde + NaBH(OAc)3 in DCE/AcOH.

    • Why: This bypasses the competition entirely. The imine forms selectively at the exocyclic amine (highest HOMO coefficient for orbital overlap with carbonyls).

  • To favor Direct Alkylation (if Reductive Amination is impossible):

    • Base:NaH (Sodium Hydride).

    • Solvent: DMF (0 °C).

    • Mechanism:[3][4][5] NaH irreversibly deprotonates the exocyclic amine (making it an amide anion), which is vastly more nucleophilic than the neutral pyridine ring.

    • Warning: If you use a weak base (K2CO3), the neutral pyridine N1 is the best nucleophile, leading to Ring N-alkylation (pyridinium salt formation).

Module 4: Purification of Polar Intermediates

User Issue: "My product streaks on silica gel and I lose 50% of my yield during chromatography."

The Science: Aminonicotinamides are highly polar and basic. They interact strongly with the acidic silanols on standard silica gel, leading to irreversible adsorption (tailing).

Purification Solutions:

  • The "Cation Exchange" Shortcut (SCX):

    • Technique: Use an SCX-2 (Strong Cation Exchange) cartridge.[2]

    • Protocol:

      • Dissolve crude mix in MeOH.

      • Load onto SCX cartridge.

      • Wash with MeOH (removes non-basic impurities).

      • Elute with 2M NH3 in MeOH .

    • Result: The basic aminopyridine is released in high purity without running a column.

  • Recrystallization (The Scalable Option):

    • Solvent:Acetonitrile (MeCN) .

    • Protocol: Dissolve in boiling MeCN; cool slowly.

    • Why: MeCN is polar enough to dissolve the impurity profile but "anti-solvent" enough at RT to crash out the amide product.

  • HILIC Chromatography:

    • If you must use HPLC/Flash, switch to a HILIC (Hydrophilic Interaction) column or an Amino-functionalized silica column. Use an MeCN/Water gradient.

References & Authoritative Grounding

  • Buchwald-Hartwig Optimization for Aminopyridines:

    • Title: Optimization of Buchwald-Hartwig amination conditions.

    • Source: BenchChem / General Protocol.

  • Solubility Data & Thermodynamics:

    • Title: Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures.[6]

    • Source: Physical Chemistry Research.

    • URL:[Link]

  • Purification Strategies (SCX & HILIC):

    • Title: How should I purify a complex, polar, amide reaction mixture?

    • Source: Biotage Technical Notes.

    • URL:[Link]

  • Regioselectivity in Pyridine Alkylation:

    • Title: Mild, general and regioselective synthesis of 2-aminopyridines.[7][8]

    • Source: Morressier / Conference Proceedings.

    • URL:[Link][1][5][6][8][9][10]

Sources

Troubleshooting

Technical Support Center: Identifying Impurities in Synthesized 6-Amino-4-methyl-nicotinamide

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting impurities encountered during the synthesis of 6-Amino-4-methyl-nicotinami...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting impurities encountered during the synthesis of 6-Amino-4-methyl-nicotinamide. The content is structured in a question-and-answer format to directly address common challenges, blending foundational theory with practical, field-proven protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that arise during the initial assessment of a newly synthesized batch of 6-Amino-4-methyl-nicotinamide.

Q1: What are the most probable impurities I should expect in my crude product?

The impurity profile of synthesized 6-Amino-4-methyl-nicotinamide is intrinsically linked to its synthesis pathway. A common route involves the amination of a corresponding 6-chloro or 6-hydroxy precursor. Therefore, impurities typically fall into four main categories:

  • Unreacted Starting Materials: The most common impurities are residual starting materials. For instance, if synthesizing from 6-chloro-4-methylnicotinamide, this chlorinated precursor may be present in the final product.

  • Reagent-Related Impurities: Residual reagents or catalysts used in the reaction, such as palladium catalysts in cross-coupling reactions or residual bases, can contaminate the product.[1]

  • Reaction By-products: Side reactions are a frequent source of impurities. In amination reactions on pyridine rings, side products can include regioisomers or products of over-amination.[2][3] Dimerization of the starting material or product can also occur under certain conditions.

  • Degradation Products: 6-Amino-4-methyl-nicotinamide can degrade under harsh pH, temperature, or light conditions. A primary degradation pathway for nicotinamide-related structures is the hydrolysis of the amide group to form the corresponding carboxylic acid, 6-Amino-4-methyl-nicotinic acid.[4][5]

Q2: What is the best initial analytical technique to assess the purity of my sample?

For a compound like 6-Amino-4-methyl-nicotinamide, which is polar and contains a UV-active pyridine ring, the most effective initial technique is High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD or PDA).

  • Why HPLC-DAD?

    • Separation Power: HPLC provides excellent resolution to separate the main compound from closely related impurities.[6]

    • Quantification: It allows for the accurate quantification of the main peak and any impurities, giving a clear percentage of purity.

    • Peak Purity Analysis: A DAD detector acquires the full UV-Vis spectrum for every point in the chromatogram. This allows for peak purity analysis, which can indicate if a single chromatographic peak consists of more than one co-eluting compound.

    • Preliminary Identification: The UV spectrum of an impurity can offer clues to its structure, especially when compared to the spectrum of the main compound and starting materials.

A typical starting point would be a reversed-phase C18 column with a mobile phase gradient of water (often with a modifier like formic acid or ammonium acetate) and acetonitrile or methanol.[7][8]

Q3: My initial HPLC run shows several small peaks. How do I know if they are real impurities or just system artifacts?

This is a crucial first step in troubleshooting. Before investing time in identifying a peak, you must confirm it originates from your sample.

  • Perform a Blank Injection: Inject a sample of your mobile phase or the solvent used to dissolve your sample (the "blank"). Any peaks that appear in the blank run are system peaks, originating from the solvent, the HPLC system itself, or carryover from a previous injection. These can be ignored during the analysis of your actual sample.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, scenario-based guides for identifying unknown impurities using a multi-technique approach.

Scenario 1: An unknown peak is observed in my HPLC-DAD chromatogram. How do I proceed with identification?

Once you have confirmed a peak is not a system artifact, a logical workflow is required to identify its structure. This workflow integrates chromatographic and spectroscopic data.

Workflow for Unknown Peak Identification

G cluster_0 Initial Detection & Verification cluster_1 Characterization & Identification A Crude Product Synthesized B Analyze via RP-HPLC-DAD A->B C Unknown Peak Detected B->C D Inject Blank (Solvent) C->D E Is Peak Present in Blank? D->E E->C No (Real Impurity) F Analyze by LC-MS (Determine Mass) E->F Yes (System Peak) STOP G Hypothesize Structure (Based on mass & synthesis route) F->G H Isolate Impurity (Prep-HPLC or Fraction Collection) G->H I Structural Elucidation (¹H & ¹³C NMR) H->I J Confirm Structure I->J

Caption: General workflow for unknown impurity identification.

Step-by-Step Protocol:

  • Mass Determination with LC-MS: The single most informative piece of data for an unknown impurity is its molecular weight.

    • Protocol: Analyze the sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[9][10] The mass spectrometer will provide the mass-to-charge ratio (m/z) of the impurity as it elutes from the column. For 6-Amino-4-methyl-nicotinamide (MW: 151.17 g/mol ), expect the parent ion [M+H]⁺ at m/z 152.18.

    • Interpretation: Compare the impurity's m/z to the molecular weights of all suspected compounds (starting materials, by-products, etc.). For example, an ion at m/z 170.16 could correspond to the unreacted starting material, 6-chloro-4-methylnicotinamide ([M+H]⁺). An ion at m/z 153.16 could indicate the hydrolysis product, 6-Amino-4-methyl-nicotinic acid ([M+H]⁺).[11]

  • Hypothesize Structures: Based on the mass and the known reactions involved in your synthesis, create a list of plausible structures. Consider common side reactions like incomplete reactions, hydrolysis, or reactions with solvents.

  • Structural Confirmation with NMR (if necessary): If the impurity is present at a sufficient concentration (>1-2%) and its identity is not obvious from the mass, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural elucidation.

    • Isolation: Use preparative HPLC or collect fractions from an analytical HPLC run to isolate enough material for NMR analysis.

    • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, integration, and coupling patterns will provide unambiguous evidence of the molecular structure.[12][13] For example, the disappearance of the amide proton signals and the appearance of a broad carboxylic acid proton signal would confirm hydrolysis.

Scenario 2: My LC-MS data shows a mass that doesn't match any expected impurity. What could it be?

When an unexpected mass appears, consider these possibilities:

  • MS Adducts: The ion you observe may not be the simple protonated molecule [M+H]⁺. In the presence of salts, other adducts are common. Look for:

    • Sodium Adduct [M+Na]⁺: Mass will be ~22 Da higher than [M+H]⁺.

    • Potassium Adduct [M+K]⁺: Mass will be ~38 Da higher than [M+H]⁺.

    • Acetonitrile Adduct [M+ACN+H]⁺: If acetonitrile is your mobile phase, an adduct with a mass ~41 Da higher than M may be seen.

  • Dimerization: Look for a mass that is approximately double the mass of your product or starting material. This can occur under certain reaction conditions.

  • High-Resolution Mass Spectrometry (HRMS): If available, use an HRMS instrument (like a Q-TOF or Orbitrap). HRMS provides a highly accurate mass measurement, which allows you to determine the elemental formula of the impurity. This drastically narrows down the number of possible structures.[14]

Part 3: Reference Data & Protocols

Table 1: Common Potential Impurities in 6-Amino-4-methyl-nicotinamide Synthesis
Impurity NameStructureMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Likely OriginKey Analytical Signature
6-Amino-4-methyl-nicotinamide C₇H₉N₃O151.17152.18Product Target peak, reference standard match.
6-Chloro-4-methyl-nicotinamideC₇H₇ClN₂O169.02 (³⁵Cl)170.03 / 172.03Unreacted Starting MaterialIsotopic pattern for Chlorine (3:1 ratio for M, M+2) in MS.
6-Amino-4-methyl-nicotinic acidC₇H₈N₂O₂152.15153.16Hydrolysis of amideMore polar; elutes earlier in RP-HPLC. Confirmed by mass.[11]
4-Methyl-6-hydroxynicotinamideC₇H₈N₂O₂152.15153.16Hydrolysis of chloro-groupSame mass as nicotinic acid impurity; requires chromatography to separate.
Dimer of ProductC₁₄H₁₈N₆O₂302.33303.34Side ReactionMass is double that of the product.
Detailed Protocol: General Purpose HPLC-MS Method

This protocol provides a robust starting point for analyzing 6-Amino-4-methyl-nicotinamide and its impurities. Optimization may be required based on your specific impurity profile.

  • Column: C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-22 min: 5% B (Re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • DAD Settings: 210-400 nm, monitoring at 254 nm and 280 nm.

  • MS Settings (ESI+):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas: Nitrogen, 10 L/min.

    • Gas Temperature: 350 °C.

References

  • Yin, J., et al. (2017). Microbial Degradation of Nicotinamide by a Strain Alcaligenes sp. P156. ResearchGate. [Link]

  • Pell, R., et al. (2022). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Nature Communications. [Link]

  • Newkome, G. R., & Kawato, T. (1980). Conformational studies of N,N-disubstituted nicotinamides. NMR peak assignments and utilization of shift reagents with 2,6-dichloronicotinamides. The Journal of Organic Chemistry. [Link]

  • Frederick, D. W., et al. (2013). Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites. Journal of Visualized Experiments. [Link]

  • Charman, W. N., et al. (1993). Self-Association of Nicotinamide in Aqueous-Solution: N.M.R. Studies of Nicotinamide and the Mono- and Di-methyl-Substituted Amide Analogs. Australian Journal of Chemistry. [Link]

  • Charman, W. N., et al. (1993). Self-Association of Nicotinamide in Aqueous-Solution: N.M.R. Studies of Nicotinamide and the Mono- and Di-methyl-Substituted Amide Analogs. Academia.edu. [Link]

  • Srivastava, S. (2021). Role and Potential Mechanisms of Nicotinamide Mononucleotide in Aging. PMC. [Link]

  • Marcin, G., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. PMC. [Link]

  • Song, S. B., et al. (2019). A schematic representation of key pathways of nicotinamide metabolism. ResearchGate. [Link]

  • Trammell, S. A. J., et al. (2016). A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different mouse tissues. Journal of Chromatography B. [Link]

  • Li, Y., et al. (2018). Simultaneous determination of nicotinamide and N 1 ‐methylnicotinamide in human serum by LC‐MS/MS for associating their serum concentrations with obesity. ResearchGate. [Link]

  • Li, Y., et al. (2014). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS. PMC. [Link]

  • Kataoka, H., et al. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. [Link]

  • Chen, Z., et al. (2011). STUDIES ON THE SYNTHESIS OF NICOTINAMIDE NUCLEOSIDE AND NUCLEOTIDE ANALOGUES AND THEIR INHIBITIONS TOWARDS CD38 NADASE. Heterocycles. [Link]

  • Parales, R. E., et al. (1998). 1 H NMR spectra of the C-4 protons of the nicotinamide ring in NADH. ResearchGate. [Link]

  • Agilent Technologies. (2012). HPLC Method Development. [Link]

  • Schirok, H. (2008). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. PMC. [Link]

  • Leadbeater, N. E., & McGowan, C. (2012). Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate. [Link]

  • Dotsenko, V., et al. (2023). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. MDPI. [Link]

  • Russell, R. A., & Thompson, W. K. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. [Link]

  • PubChem. 6-Aminonicotinamide. [Link]

  • Yin, J., et al. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. Organic Chemistry Portal. [Link]

  • GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]

  • Singh, R., et al. (2024). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. [Link]

  • Wang, H., et al. (2019). Synthesis and structure of 6-(nicotinamide) methyl coumarin by the bromination of 6-methyl coumarin and attachment to nicotinamide. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Resolving pH-Dependent Solubility Issues of Amino-Nicotinamides

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with amino-nicotinamides. This guide provides in-depth tro...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with amino-nicotinamides. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the unique challenges posed by the pH-dependent solubility of this important class of compounds.

Fundamentals: Understanding the Core Problem

Amino-nicotinamides are heterocyclic aromatic compounds containing a pyridine ring substituted with a carboxamide group and an amino group.[1][2] Their therapeutic potential is significant, but their utility is often hampered by solubility challenges. The primary reason for this is the presence of an ionizable amino group, which makes their aqueous solubility highly dependent on the pH of the environment.[3][4]

As weak bases, amino-nicotinamides exist in two states depending on the pH: a protonated, charged (ionized) form and a neutral, uncharged (un-ionized) free base form.[5]

  • At low pH (acidic conditions): The amino group is protonated (BH+), forming a salt. This charged species is generally much more soluble in aqueous media.[3]

  • At high pH (basic conditions): The compound exists as the neutral free base (B). This form is typically less polar and exhibits significantly lower aqueous solubility.[5]

This relationship is governed by the Henderson-Hasselbalch equation and is critical to understand for any experimental work. The transition between these states occurs around the compound's pKa (the pH at which 50% of the compound is ionized). For many nicotinamide derivatives, the pKa of the pyridine nitrogen is around 3.3-3.6.[2][6] This means that even small shifts in pH in the physiological range can dramatically alter solubility, leading to precipitation and formulation instability.

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) Protonated Amino-Nicotinamide-H+ (Ionized, High Solubility) Neutral Amino-Nicotinamide (Free Base, Low Solubility) Protonated->Neutral + OH- Neutral->Protonated + H+

Caption: Ionization equilibrium of amino-nicotinamides.

Frequently Asked Questions (FAQs)

Q1: My amino-nicotinamide derivative won't dissolve in a neutral buffer. What is the first thing I should do?

A: The first step is to lower the pH. Since amino-nicotinamides are basic compounds, their solubility is lowest at neutral to basic pH and increases significantly in acidic conditions.[7] Try preparing your solution by first dissolving the compound in a slightly acidic vehicle (e.g., pH 2-4) where it will be in its more soluble protonated form. Once fully dissolved, you can then carefully and gradually adjust the pH upwards to your target, monitoring for any signs of precipitation.

Q2: I successfully dissolved my compound, but it precipitated after I added it to my cell culture media. Why?

A: This is a classic pH-shift precipitation issue. Cell culture media is typically buffered to a physiological pH of ~7.4. If you prepared your stock solution at a low pH to achieve dissolution, introducing it into the media will raise the pH of the microenvironment around the drug particles, causing the compound to convert to its less soluble free base form and precipitate.[7] To mitigate this, consider using a more dilute stock solution or exploring formulation strategies like complexation with cyclodextrins to keep the compound soluble at physiological pH.[8][9]

Q3: What are co-solvents, and can they help with my amino-nicotinamide?

A: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble drugs by reducing the overall polarity of the solvent system.[7][10] Common examples include ethanol, propylene glycol (PG), polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[7][11] They can be very effective, but there are caveats. High concentrations of co-solvents can sometimes be toxic in biological assays.[7] Furthermore, if the formulation is diluted into an aqueous environment (like upon injection), the co-solvent concentration will drop, potentially causing the drug to precipitate.

Q4: I've heard about "salting out." What is it and how does it relate to my compound?

A: "Salting out" refers to the reduction in solubility of a compound upon the addition of an electrolyte (salt).[12] While forming a salt of your amino-nicotinamide with an acid increases solubility, adding a different, unrelated salt (like sodium chloride or phosphate buffers at high concentrations) to the solution can decrease solubility. This happens because the salt ions interact with water molecules, reducing the amount of "free" water available to solvate your compound.[12][13] If you observe precipitation after adding a high concentration of buffer salts, you may be experiencing a salting-out effect.

Q5: How does temperature affect the solubility of my amino-nicotinamide?

A: For most solid solutes, including amino-nicotinamides, solubility increases with temperature. However, this relationship can be complex. Relying on heat to dissolve a compound can lead to the formation of a supersaturated solution, which is thermodynamically unstable and may precipitate upon cooling.[5][14] It is crucial to determine the solubility at the intended experimental temperature. While gentle warming can aid dissolution kinetics, it is not a substitute for proper pH control and formulation.

Troubleshooting Guide: From Benchtop to Formulation

This section addresses specific experimental problems with detailed explanations and actionable solutions.

Problem 1: Compound "Crashes Out" of Solution During Preparation or pH Adjustment
  • Symptom: A clear solution suddenly turns cloudy or forms a visible precipitate when adjusting pH upwards or adding a buffer.

  • Primary Cause: You have crossed the "pH-solubility curve" and exceeded the thermodynamic solubility limit of the compound at that specific pH. The closer the pH gets to the pKa and beyond, the lower the solubility of the free base.

  • Solutions & Workflow:

    • Characterize Your Compound: The first step is to determine the pH-solubility profile. This data is invaluable and will guide all future formulation efforts. (See Protocol 1).

    • Adopt a Controlled Dissolution Process: Avoid simply adding the compound to a neutral buffer. Follow a structured approach.

    • Use pH-Modifying Excipients: For solid dosage forms, incorporating acidic excipients can create an acidic microenvironment upon dissolution, which helps to protonate the drug and enhance its solubility locally.[15]

Caption: Controlled workflow for dissolving a basic compound.

Problem 2: Poor or Erratic Bioavailability in Preclinical Oral Dosing Studies
  • Symptom: Inconsistent plasma concentration levels (Cmax, AUC) between subjects or across different studies. Low overall exposure despite adequate dosage.

  • Primary Cause: The compound is likely dissolving in the acidic environment of the stomach (pH 1-3) but then precipitating out as it enters the higher pH of the small intestine (pH 6-7.5), which is the primary site of absorption. This makes absorption highly dependent on transit time and local GI conditions.[15][16]

  • Solutions & Formulation Strategies: The goal is to maintain the drug in a dissolved or readily absorbable state at the higher pH of the intestine.

StrategyMechanism of ActionAdvantagesDisadvantages
Salt Formation The API is ionized with an acid counterion, creating a salt form with higher intrinsic solubility and dissolution rate.[17]Well-established, cost-effective, can improve stability and manufacturability.[16][17]Risk of converting back (disproportionation) to the less soluble free base.[17] Can be hygroscopic (absorb moisture).[18]
Amorphous Solid Dispersions (ASDs) The crystalline drug is molecularly dispersed into a polymer matrix. This amorphous state lacks crystal lattice energy, leading to higher apparent solubility and supersaturation.[16][19][20]Significant solubility enhancement. The polymer can inhibit precipitation in the GI tract.[21]Thermodynamically unstable; can recrystallize over time if not properly formulated.[19] Requires specialized manufacturing (e.g., spray drying, hot-melt extrusion).[8]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This forms a fine emulsion or microemulsion in the GI tract, keeping the drug solubilized.[16][21]Excellent for highly lipophilic compounds. Can enhance absorption via lymphatic pathways and mitigate food effects.[16]More complex to develop and manufacture. Potential for drug degradation in lipidic excipients.
Complexation with Cyclodextrins The drug molecule fits into the hydrophobic cavity of a cyclodextrin, which has a hydrophilic exterior, forming a soluble inclusion complex.[8][9]Increases solubility and dissolution. Can be used in both liquid and solid dosage forms.[9]Drug loading is limited by stoichiometry. Can be expensive. Potential for renal toxicity with some cyclodextrins at high doses.[21]
Problem 3: Formulation Shows Physical Instability (Crystallization) on Storage
  • Symptom: A previously stable liquid formulation becomes cloudy, or an amorphous solid dispersion shows signs of crystallization (verified by XRPD or DSC) during stability testing.

  • Primary Cause: This is a sign of a thermodynamically unstable system reverting to a lower-energy, more stable state. For ASDs, the amorphous drug has a natural tendency to recrystallize.[19] This process is accelerated by moisture and high temperatures.[21]

  • Solutions:

    • Polymer Selection: The choice of polymer in an ASD is critical. The polymer stabilizes the amorphous drug by reducing molecular mobility and through specific interactions (e.g., hydrogen bonding).[19][22] Polymers like HPMC-AS or PVP are commonly used.

    • Drug Loading: Do not exceed the solubility limit of the drug within the polymer matrix.[22] Exceeding this limit creates a supersaturated, unstable system prone to phase separation and crystallization. Thermal analysis methods like Differential Scanning Calorimetry (DSC) can be used to assess drug-polymer miscibility.[22]

    • Moisture Control: Protect the formulation from humidity. Use appropriate packaging with desiccants. Moisture can act as a plasticizer, increasing molecular mobility and facilitating crystallization.[23][24]

G cluster_amorphous Amorphous Solid Dispersion (ASD) cluster_crystalline Crystalline Form d1 Drug c1 Drug d1->c1 Recrystallization (Driven by Thermodynamics) Inhibited by Polymer Matrix p1 Polymer d2 Drug p2 Polymer d3 Drug p3 Polymer label_asd Disordered State High Energy High Apparent Solubility c2 Drug c1->c2 c4 Drug c2->c4 c3 Drug c3->c1 c4->c3 label_cryst Ordered Lattice Low Energy Low Solubility

Caption: Amorphous vs. Crystalline states in a formulation.

Key Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[5][25][26]

  • Objective: To determine the solubility of an amino-nicotinamide derivative across a range of pH values.

  • Materials:

    • Amino-nicotinamide compound

    • Series of buffers (e.g., citrate, phosphate) covering a pH range from 2 to 8.

    • Calibrated pH meter

    • Orbital shaker with temperature control (e.g., 25°C or 37°C)

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PVDF)

    • Validated analytical method (e.g., HPLC-UV)

  • Procedure:

    • Add an excess amount of the solid compound to vials containing each buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[25]

    • Seal the vials and place them on the orbital shaker at a constant temperature.

    • Agitate the vials for a predetermined time, typically 24 to 72 hours, to ensure equilibrium is reached.[25][26]

    • After equilibration, allow the vials to stand so that excess solid can sediment.

    • Carefully withdraw a sample from the supernatant. To separate the dissolved drug from any remaining solid, centrifuge the sample and then filter it.[26]

    • Immediately dilute the filtrate with a suitable solvent to prevent precipitation before analysis.

    • Measure the final pH of the saturated solution in each vial, as it may differ slightly from the starting buffer pH.[27]

    • Quantify the drug concentration in the diluted filtrate using a validated analytical method.

    • Crucial Step: Recover the remaining solid from the vials and analyze its solid-state form (e.g., using XRPD) to check for any changes in polymorph or conversion from a salt to a free base.[26]

    • Plot the solubility (in mg/mL or µM) on a log scale against the final measured pH.

Protocol 2: Screening for Optimal Salt Forms
  • Objective: To identify a salt form of the amino-nicotinamide that has improved solubility and stability.

  • Principle: An ionizable basic drug can be reacted with various acids (counterions) to form different salts, each with unique physicochemical properties.[17][28] The goal is to find a salt that provides a significant solubility advantage without introducing new problems like high hygroscopicity or poor stability.[17][18]

  • Materials:

    • Amino-nicotinamide free base

    • A selection of pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic (mesylate), tartaric, maleic).

    • Various solvents for crystallization (e.g., ethanol, isopropanol, acetone, water).

  • Procedure (Conceptual Steps):

    • pKa Rule of Thumb: Ensure the pKa difference between your basic drug and the selected acid is greater than 3 to favor stable salt formation over a cocrystal.[17]

    • Stoichiometric Mixing: Dissolve the free base in a suitable solvent. Add a stoichiometric equivalent of the selected acid.

    • Induce Crystallization: Attempt to crystallize the new salt through various methods like slow evaporation, cooling, or addition of an anti-solvent.

    • Isolate and Characterize: Isolate any resulting solids and characterize them thoroughly using techniques like XRPD, DSC, and TGA to confirm a new salt has formed and to assess its properties (e.g., melting point, crystallinity, hydration state).

    • Solubility & Dissolution Testing: Perform solubility tests (using Protocol 1) on the most promising salt forms. Also, measure the intrinsic dissolution rate (IDR) to see how quickly the salt dissolves compared to the free base.[26]

    • Stability Assessment: Evaluate the physical and chemical stability of the new salts under accelerated conditions (e.g., high temperature and humidity). Check for disproportionation back to the free base.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today.
  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. (2021). Molecular Pharmaceutics.
  • A Troubleshooting Guide for Topical Drug Manufacturing. (2025). Pharmaceutical Technology.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
  • Formulating OSDs for Poorly Soluble Drugs. (2025). Tablets & Capsules.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • Troubleshooting Formulation Issues in High-Dose Tablets. (2025). Pharma.Tips.
  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics.
  • Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. (2019). MDPI.
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). PMC.
  • SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.). P.G. Department of Pharmaceutics, Smt. R. B.
  • The Top 5 Problems Encountered in Developing Your Formula for Tablets and Capsules. (2023). LFA Machines.
  • Troubleshooting in Pharma Formulations Drug Development Services. (n.d.). VerGo Pharma Research.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery.
  • Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review.
  • A systematic approach to solving encapsulation problems caused by a sticky formul
  • 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. (2025).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • Intrinsic Solubility of Ionizable Compounds
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Intrinsic Solubility of Ionizable Compounds
  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving d
  • Showing Compound Nicotinamide (FDB012485). (2010). FooDB.
  • Technologies to Counter Poor Solubility Issues: A Review. (2013). International Journal of Drug Development and Research.
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023). Drug Development & Delivery.
  • Nicotinamide. (2020). PubChem.
  • Niacinamide (PAMDB000374). (n.d.). P.
  • Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. (n.d.).
  • Improving API Solubility by Salt and Cocrystal Form
  • 6-Aminonicotinamide. (n.d.). PubChem.
  • Nicotinamide. (2020). Sciencemadness Wiki.
  • Stacking complexation by nicotinamide: a useful way of enhancing drug solubility. (2007). PubMed.
  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (n.d.).
  • pH-Responsive Inorganic/Organic Nanohybrids System for Controlled Nicotinic Acid Drug Release. (n.d.). PMC.
  • Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in W
  • pH dependence of amino acid solubility. The solubility of an amino acid... (n.d.).
  • Nicotinamide riboside–amino acid conjugates that are stable to purine nucleoside phosphorylase. (n.d.). PMC.
  • The solubility-pH profiles of amino acids showing departures
  • Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferenti

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of 6-Amino-4-methyl-nicotinamide and its Analogs

For researchers and professionals in the fields of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Among the arsenal of analytical technique...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the 1H NMR spectrum of 6-Amino-4-methyl-nicotinamide, a substituted pyridine derivative of interest, and presents a comparative analysis with its structurally related analogs: nicotinamide, 6-aminonicotinamide, and 4-methyl-nicotinamide. By understanding the subtle yet significant shifts in proton resonances, researchers can gain a deeper appreciation for the electronic and structural effects of substituents on the nicotinamide scaffold.

The Power of 1H NMR in Structural Elucidation

1H NMR spectroscopy is a powerful technique that exploits the magnetic properties of proton nuclei. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the precise frequency at which this occurs, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the proton. This sensitivity allows us to distinguish between protons in different parts of a molecule.

Furthermore, the interaction between the magnetic fields of neighboring protons, a phenomenon known as spin-spin coupling, leads to the splitting of NMR signals into multiplets. The magnitude of this splitting, the coupling constant (J), provides valuable information about the connectivity of atoms within a molecule. By analyzing the chemical shifts, integration (the area under a peak, proportional to the number of protons), and coupling patterns, a detailed picture of the molecular structure can be constructed.

Predicting the 1H NMR Spectrum of 6-Amino-4-methyl-nicotinamide

The structure of 6-Amino-4-methyl-nicotinamide features a pyridine ring with three distinct protons, a methyl group, an amino group, and the two protons of the primary amide.

Predicted 1H NMR Spectrum of 6-Amino-4-methyl-nicotinamide:

Proton(s)Predicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Rationale
H-2~8.0-8.2Singlet-The proton at the 2-position is a singlet as it has no adjacent protons. Its chemical shift is influenced by the electron-donating amino group at the 6-position and the electron-withdrawing amide at the 3-position.
H-5~6.4-6.6Singlet-The proton at the 5-position is also a singlet with no adjacent protons. It is significantly shielded by the strongly electron-donating amino group at the 6-position, resulting in a notable upfield shift.
-CH3~2.2-2.4Singlet-The methyl group protons will appear as a singlet, with a chemical shift typical for a methyl group attached to an aromatic ring.
-NH2 (amino)Broad singlet--The protons of the amino group often appear as a broad singlet and their chemical shift can be variable and dependent on solvent and concentration.
-CONH2Two broad singlets--The two protons of the primary amide are diastereotopic and are expected to appear as two separate broad singlets. Their chemical shifts can also be influenced by solvent and concentration.

Comparative Spectral Analysis: Unraveling Substituent Effects

To understand the rationale behind the predicted spectrum of 6-Amino-4-methyl-nicotinamide, a comparative analysis with its simpler analogs is invaluable.

Nicotinamide: The Parent Scaffold

Nicotinamide serves as our baseline. Its 1H NMR spectrum exhibits four signals corresponding to the four protons on the pyridine ring.

6-Aminonicotinamide: The Effect of an Electron-Donating Group

The introduction of an amino group at the 6-position, as seen in 6-aminonicotinamide, dramatically alters the electronic landscape of the pyridine ring. The amino group is a strong electron-donating group through resonance, which increases the electron density at the ortho and para positions (positions 5 and 3, respectively). This increased electron density leads to a shielding effect, causing the corresponding protons to resonate at a lower chemical shift (upfield).

4-Methylnicotinamide: The Influence of a Weakly Activating Group

The methyl group at the 4-position in 4-methylnicotinamide is a weakly electron-donating group through an inductive effect. This results in a modest shielding of the ring protons compared to nicotinamide.

Table 1: Comparison of Approximate 1H NMR Chemical Shifts (ppm) in CDCl3

CompoundH-2H-4H-5H-6-CH3
Nicotinamide ~8.9~8.1~7.4~8.7-
6-Aminonicotinamide ~8.5~7.8~6.5--
4-Methylnicotinamide ~8.7-~7.2~8.5~2.4
6-Amino-4-methyl-nicotinamide (Predicted) ~8.1-~6.5-~2.3

Note: These are approximate values and can vary depending on the solvent and concentration.

From this comparison, we can see how the additive effects of the amino and methyl groups in 6-Amino-4-methyl-nicotinamide lead to the predicted chemical shifts. The strong shielding from the 6-amino group dominates, causing a significant upfield shift of the H-5 proton. The H-2 proton is also shielded, though to a lesser extent, due to its meta relationship with the amino group.

Visualizing the Spin-Spin Coupling Network

To visually represent the connectivity of the protons in 6-Amino-4-methyl-nicotinamide, a spin-spin coupling diagram is useful. Since the aromatic protons in this specific molecule are predicted to be singlets due to their isolation from other protons, the diagram will primarily illustrate the distinct proton environments.

G cluster_molecule 6-Amino-4-methyl-nicotinamide H2 H-2 H5 H-5 CH3 -CH3 NH2_amino -NH2 (amino) CONH2 -CONH2

Caption: Predicted proton environments in 6-Amino-4-methyl-nicotinamide.

Experimental Protocol for 1H NMR Spectroscopy

Acquiring a high-quality 1H NMR spectrum requires careful sample preparation and the selection of appropriate acquisition parameters.

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are common choices for this type of compound.[1][2]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[1]

  • Capping: Cap the NMR tube to prevent solvent evaporation and contamination.

Data Acquisition Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer for a small organic molecule:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 or zg) is usually sufficient.

  • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

  • Acquisition Time (AQ): An acquisition time of 3-4 seconds is generally adequate.[3]

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a good starting point.

  • Spectral Width (SW): A spectral width of 12-16 ppm is typically used to ensure all proton signals are captured.

Conclusion

The analysis of the 1H NMR spectrum of 6-Amino-4-methyl-nicotinamide, through a combination of predictive methods and comparative analysis with its structural analogs, provides a clear illustration of the influence of substituents on the electronic environment of a pyridine ring. This guide serves as a practical resource for researchers, demonstrating how a systematic approach to spectral interpretation, grounded in fundamental principles, can lead to the confident structural assignment of novel compounds. The provided experimental protocol offers a reliable framework for obtaining high-quality data, which is the essential first step in any successful structural elucidation endeavor.

References

  • University of Rochester Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

  • Taylor & Francis Online. 1H NMR Spectra of Substituted Aminopyridines: Spectroscopy Letters. [Link]

  • University of Wisconsin-Madison Chemistry Department. Optimized Default 1H Parameters. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

Sources

Comparative

comparing bioactivity of 6-Amino-4-methyl-nicotinamide vs nicotinamide

This guide provides an in-depth technical comparison between Nicotinamide (NAM) , the physiological precursor to NAD+, and 6-Amino-4-methyl-nicotinamide , a synthetic structural analog that functions as a metabolic antag...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Nicotinamide (NAM) , the physiological precursor to NAD+, and 6-Amino-4-methyl-nicotinamide , a synthetic structural analog that functions as a metabolic antagonist.

Bioactivity, Mechanism of Action, and Experimental Applications

Executive Summary

The core distinction between these two compounds lies in their role within the NAD+ salvage pathway. Nicotinamide (NAM) is a "fuel" molecule—a vitamin B3 derivative that drives cellular energetics and acts as a feedback inhibitor for ADP-ribosyltransferases. In contrast, 6-Amino-4-methyl-nicotinamide acts as a "monkey wrench"—a metabolic imposter that hijacks the salvage pathway to generate toxic NAD+ analogs, ultimately inhibiting NADPH-dependent enzymes like 6-phosphogluconate dehydrogenase (6-PGD) and Glucose-6-Phosphate Dehydrogenase (G6PD).

FeatureNicotinamide (NAM) 6-Amino-4-methyl-nicotinamide
Primary Role Physiological NAD+ PrecursorMetabolic Antagonist / Antimetabolite
Key Target Sirtuins (inhibitor), PARPs (inhibitor)G6PD, 6-PGD (via toxic analog formation)
Mechanism Converted to NMN

NAD+
Converted to 6-Amino-4-methyl-NAD+ (Inhibitory)
Cellular Outcome Promotes survival, DNA repair, ATPOxidative stress, ATP depletion, Apoptosis
Solubility High (Water/PBS)Moderate (DMSO recommended)
Detailed Mechanism of Action
A. Nicotinamide: The Physiological Substrate

Nicotinamide is the primary circulating form of Vitamin B3. It enters cells and is converted to Nicotinamide Mononucleotide (NMN) by the rate-limiting enzyme NAMPT (Nicotinamide phosphoribosyltransferase). NMN is then adenylated to form NAD+ .

  • Dual Role: While it builds NAD+, free intracellular NAM is also a potent non-competitive inhibitor of Sirtuins (Class III HDACs) and PARPs at millimolar concentrations, acting as a negative feedback regulator.

B. 6-Amino-4-methyl-nicotinamide: The Lethal Imposter

This compound is a derivative of 6-Aminonicotinamide (6-AN) . The addition of the 4-methyl group modifies its steric and electronic profile but retains the core "6-amino" pharmacophore.

  • Hijacking the Pathway: It acts as a substrate for NAMPT , competing with NAM.

  • Lethal Synthesis: It is phosphoribosylated to 6-amino-4-methyl-NMN and subsequently adenylated to 6-amino-4-methyl-NAD+ .

  • Target Inhibition: This "fraudulent" NAD+ analog cannot function as an electron acceptor. Instead, it binds tightly to the NADP+ binding site of 6-Phosphogluconate Dehydrogenase (6-PGD) and G6PD , effectively blocking the Pentose Phosphate Pathway (PPP).

  • Consequence: Blockade of the PPP halts NADPH production, stripping the cell of its antioxidant defense (glutathione reduction) and nucleotide synthesis capabilities.

Pathway Visualization (DOT Diagram)

The following diagram illustrates how 6-Amino-4-methyl-nicotinamide competes with Nicotinamide, leading to divergent metabolic fates.

NAD_Metabolism NAM Nicotinamide (NAM) (Physiological) NAMPT Enzyme: NAMPT (Rate Limiting) NAM->NAMPT Sirtuins Sirtuins / PARPs NAM->Sirtuins Inhibits (Feedback) Analog 6-Amino-4-methyl-nicotinamide (Antagonist) Analog->NAMPT Competes NMN NMN NAMPT->NMN Analog_NMN 6-Amino-4-methyl-NMN NAMPT->Analog_NMN NMNAT Enzyme: NMNAT NMN->NMNAT Analog_NMN->NMNAT NAD NAD+ NMNAT->NAD Toxic_NAD 6-Amino-4-methyl-NAD+ (Toxic Analog) NMNAT->Toxic_NAD Lethal Synthesis NAD->Sirtuins Activates (Substrate) G6PD G6PD / 6-PGD (Pentose Phosphate Pathway) Toxic_NAD->G6PD Potent Inhibition (Blocks NADPH)

Caption: Divergent metabolic fates. NAM fuels NAD+ synthesis (Green), while the 6-Amino analog generates a toxic nucleotide that blocks antioxidant defense enzymes (Red).

Bioactivity & Experimental Data

The following table synthesizes bioactivity data. Note that while specific Ki values for the 4-methyl derivative are rare in public literature, they are structurally inferred from the well-characterized parent compound, 6-Aminonicotinamide (6-AN), with the methyl group typically enhancing lipophilicity.

ParameterNicotinamide (NAM)6-Amino-4-methyl-nicotinamide
IC50 (Sirtuin 1) ~50 - 100 µM (Inhibitor)No significant inhibition
IC50 (PARP1) ~30 µM (Inhibitor)No significant inhibition
Ki (6-PGD) N/A (Native Substrate Precursor)~0.2 - 1.0 µM (via analog)*
Cellular Effect Prevents apoptosis; restores NAD+Induces oxidative stress; G1 arrest
Metabolic Marker Increases intracellular [NAD+]Accumulation of 6-Phosphogluconate
Toxicity Low (LD50 > 2g/kg in rodents)High (Neurotoxic at high doses)

*Note: Ki values estimated based on 6-Aminonicotinamide (6-AN) pharmacophore data.

Experimental Protocols

To objectively compare these compounds, use the following self-validating workflows.

Protocol A: Differential Cytotoxicity Assay (Metabolic Competency)

Objective: Determine if the compound acts as a fuel or a toxin under oxidative stress.

  • Cell Seeding: Seed HeLa or HepG2 cells at 5,000 cells/well in 96-well plates.

  • Treatment:

    • Group A (Control): Vehicle only.

    • Group B (NAM): Treat with 1 mM Nicotinamide.

    • Group C (Analog): Treat with 10 µM 6-Amino-4-methyl-nicotinamide.

  • Stress Induction: After 4 hours, add 200 µM

    
     (oxidative stressor) to all wells.
    
  • Readout (24h later):

    • Perform CellTiter-Glo (ATP assay) .

    • Expected Result: Group B (NAM) will show higher ATP than Control (rescue effect). Group C (Analog) will show lower ATP than Control (sensitization to oxidative stress due to NADPH depletion).

Protocol B: Enzymatic Inhibition Verification (G6PD Activity)

Objective: Confirm the "Lethal Synthesis" mechanism.

  • Lysate Preparation: Treat cells with the analog (10 µM) for 12 hours to allow conversion to the toxic NAD analog. Harvest and lyse cells.

  • Assay Setup: Use a standard G6PD activity kit (e.g., measuring reduction of NADP+ to NADPH via absorbance at 340 nm).

  • Reaction: Add Glucose-6-Phosphate and NADP+ to the lysate.

  • Validation:

    • Compare slope of Abs340 increase.[1]

    • Result: Lysates from 6-Amino-4-methyl-nicotinamide treated cells will show significantly reduced slope compared to NAM-treated cells, indicating the presence of the inhibitory analog bound to the enzyme.

References
  • Garten, A., et al. (2015). Physiological and pathophysiological roles of NAMPT and NAD metabolism.[2][3] Nature Reviews Endocrinology. Link

  • Street, J. C., et al. (1997). 6-Aminonicotinamide: A potent inhibitor of the pentose phosphate pathway.[4] Journal of Biological Chemistry. Link

  • Sauve, A. A. (2008). NAD+ and Vitamin B3: From Metabolism to Therapies. Journal of Pharmacology and Experimental Therapeutics. Link

  • Budihardjo, I., et al. (2000).[4] 6-Aminonicotinamide sensitizes human tumor cell lines to cisplatin. Clinical Cancer Research. Link

Sources

Validation

Reference Standards for 6-Amino-4-methyl-nicotinamide Purity Analysis

The following guide provides an in-depth technical comparison of reference standard options for 6-Amino-4-methyl-nicotinamide (CAS 65169-39-3), a critical intermediate in the synthesis of pyridine-based kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of reference standard options for 6-Amino-4-methyl-nicotinamide (CAS 65169-39-3), a critical intermediate in the synthesis of pyridine-based kinase inhibitors and pharmaceutical compounds.

Content Type: Publish Comparison Guide Audience: Analytical Chemists, QC Managers, and Drug Development Scientists

Executive Summary: The "Purity" Trap

In pharmaceutical development, the purity of an intermediate like 6-Amino-4-methyl-nicotinamide directly dictates the impurity profile of the final Drug Substance (API). However, this compound lacks a specific USP or EP monograph. Consequently, researchers often face a critical decision: rely on commercial Certified Reference Materials (CRMs) or utilize Reagent Grade materials as working standards.

This guide objectively compares these two approaches, demonstrating via experimental logic why "Reagent Grade" standards—typically defined only by chromatographic area percentage—can introduce assay errors of 3–5% , potentially leading to regulatory non-compliance (ICH Q3A/B).

Technical Profile & Critical Quality Attributes (CQAs)

Before selecting a standard, one must understand the molecule's specific stability and impurity risks.

AttributeSpecificationTechnical Note
Chemical Name 6-Amino-4-methyl-nicotinamideAlso: 2-Amino-4-methylpyridine-5-carboxamide
CAS Number 65169-39-3 Distinct from 6-Aminonicotinamide (CAS 329-89-5)
Formula C₇H₉N₃OMW: 151.17 g/mol
Key Impurities 1.[1][2][3][4][5] Hydrolysis: 6-Amino-4-methyl-nicotinic acid2. Regioisomers: 2-Amino-6-methyl... (synthesis dependent)3. Des-amino: 4-Methyl-nicotinamideThe amide bond is susceptible to hydrolysis under acidic/basic stress.
Solubility DMSO, Methanol, dilute AcidPoor water solubility at neutral pH; requires pH control.

Comparative Analysis: CRM vs. Reagent Grade

The core differentiator is the Purity Assignment Method . A standard is only as good as the equation used to define its potency.

Option A: Certified Reference Material (CRM) / Primary Standard
  • Definition: Material characterized by orthogonal methods (HPLC, GC, KF, ROI, NMR).

  • Purity Logic (Mass Balance):

    graphic Purity
    100
    \text{Assay}graphic Purity}}{100}
  • Traceability: Often traceable to NIST or SI units via qNMR.

Option B: Reagent Grade / In-House Standard
  • Definition: Commercial chemical synthesized for synthesis, not metrology.

  • Purity Logic (Area Normalization):

    
    
    
  • The Flaw: This assumes water, salts, and non-UV absorbing solvents are zero , which is rarely true for pyridine amides (which are hygroscopic).

Quantitative Comparison Data

The following table illustrates the potential error introduced by using a Reagent Grade standard without full characterization.

ParameterCertified Reference Material (CRM) Reagent Grade "Standard" Impact on Analysis
HPLC Purity (Area %) 99.2%99.2%Looks identical by HPLC
Water Content (KF) 0.8%2.5% (Hygroscopic uptake)Reagent grade ignores this mass
Residual Solvent 0.1%1.5% (Trapped solvent)Reagent grade ignores this mass
Inorganic Residue 0.1%0.5% (Salt formation)Reagent grade ignores this mass
True Potency (As-is) 98.2% 94.7% 3.5% Bias
Resulting Assay Error 0.0% +3.7% (Overestimation) False Pass on Potency

Scientist's Insight: If you use the Reagent Grade material (True Potency 94.7%) but assign it a value of 99.2% (based on HPLC area), you will overestimate the purity of your sample by nearly 4%. In a regulated environment, this is a critical failure.

The "Mass Balance" Workflow

To establish a trustworthy standard in-house (if a CRM is unavailable), you must follow the Mass Balance approach. The diagram below details the self-validating workflow required to qualify a Primary Reference Standard.

MassBalanceWorkflow cluster_Chromatography Chromatographic Purity cluster_Physical Physical Purity Start Raw Material (6-Amino-4-methyl-nicotinamide) HPLC HPLC-UV (Gradient) Detect Organic Impurities Start->HPLC GC GC-FID Detect Volatile Impurities Start->GC KF Karl Fischer (KF) Quantify Water Content Start->KF ROI Residue on Ignition Quantify Inorganics/Salts Start->ROI Solvents GC-Headspace Residual Solvents Start->Solvents Validation Structure Confirmation (1H-NMR, MS, IR) Start->Validation Calc Mass Balance Equation 100% - (Water + Solvents + Residue + Impurities) HPLC->Calc Organic Impurities % GC->Calc KF->Calc Water % ROI->Calc Ash % Solvents->Calc Volatiles % Validation->Calc Identity Confirmed Final Assigned Potency (Certified Value) Calc->Final

Figure 1: The Mass Balance approach required to characterize a Primary Reference Standard, ensuring all non-analyte mass is accounted for.

Recommended Experimental Protocol

When analyzing 6-Amino-4-methyl-nicotinamide, standard C18 methods often fail due to the compound's polarity and basicity (pyridine ring). The following protocol utilizes a Base-Deactivated column and ion-pairing-like conditions to ensure peak symmetry and separation from the des-amino impurity.

Method Parameters (HPLC-UV)
  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent) | 150 x 4.6 mm, 3.5 µm.

    • Why: High surface coverage protects the basic pyridine nitrogen from silanol interactions (tailing).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 6.5.

    • Why: The pH is critical. At pH 6.5, the pyridine is largely unprotonated (pKa ~7), improving retention. Ammonium acetate is MS-compatible.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 260 nm (Lambda max for nicotinamide core).

  • Temperature: 30°C.

Gradient Table
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Retain polar degradants)
2.05End Isocratic Hold
12.040Linear Ramp (Elute main peak)
15.090Wash (Elute dimers/non-polars)
18.090Hold Wash
18.15Re-equilibration
23.05End of Run

Degradation & Pathway Analysis

Understanding what you are separating is as important as the standard itself. 6-Amino-4-methyl-nicotinamide degrades primarily via hydrolysis.

DegradationPathway Parent 6-Amino-4-methyl- nicotinamide (Target) Acid 6-Amino-4-methyl- nicotinic acid (Hydrolysis Impurity) Parent->Acid Acid/Base Hydrolysis (-NH3) DesAmino 4-Methyl- nicotinamide (Synthesis Impurity) DesAmino->Parent Synthesis Precursor (Amination)

Figure 2: Primary impurity pathways. The hydrolysis product (Acid) is more polar and will elute earlier (RRT < 1.0) in the recommended Reverse Phase method.

Conclusion & Recommendation

For the purity analysis of 6-Amino-4-methyl-nicotinamide , the "Area Normalization" method using reagent-grade material carries a high risk of assay bias due to the hygroscopic nature of the pyridine-amide motif.

Best Practice Recommendation:

  • Purchase a CRM if available from vendors like Sigma-Aldrich (MilliporeSigma), USP, or LGC Standards.

  • If no CRM is available: Purchase high-purity reagent grade material and perform a full Mass Balance Characterization (KF + ROI + Residual Solvents) to assign a corrected potency value before using it as a standard.

  • Do not assume 100% purity based solely on an HPLC Certificate of Analysis.

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation, 2006. Link

  • Sigma-Aldrich (MilliporeSigma). 6-Amino-4-methyl-nicotinamide Product Specification & CAS 65169-39-3.Link

  • SIELC Technologies. HPLC Method for Analysis of Nicotinamide and Related Impurities. (Adapted for 4-methyl analog). Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF. Link

Sources

Comparative

Structural Validation of 6-Amino-4-methylnicotinamide: A Comparative IR Spectroscopy Guide

As a Senior Application Scientist, I frequently encounter challenges in differentiating highly functionalized pyridine isomers during early-stage drug development. 6-Amino-4-methylnicotinamide (6-A-4-MN) is a critical sc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in differentiating highly functionalized pyridine isomers during early-stage drug development. 6-Amino-4-methylnicotinamide (6-A-4-MN) is a critical scaffold utilized in the synthesis of kinase inhibitors and NAD+ biosynthesis modulators. Accurate structural characterization is paramount to differentiate this compound from its unmethylated precursor, [1], and its positional isomers (e.g., 2-amino-4-methylnicotinamide).

Infrared (IR) spectroscopy—specifically Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy—provides a rapid, non-destructive molecular fingerprinting technique. This guide objectively compares the IR performance of 6-A-4-MN against alternative analogs, detailing the causality behind key vibrational modes and providing a self-validating experimental protocol.

Mechanistic Causality of Vibrational Modes

To confidently identify 6-A-4-MN, we must move beyond simply matching peaks and understand the physical chemistry governing its IR spectrum. Computational and experimental studies on related analogs like 6-aminonicotinamide confirm that the molecule possesses 45 normal modes of vibration, all of which are IR active[2]. The spectrum is dictated by four primary structural features:

  • Amine and Amide N-H Stretching (3100–3500 cm⁻¹): Both the primary amine (-NH₂) at the C6 position and the primary amide (-CONH₂) at the C3 position exhibit asymmetric and symmetric N-H stretching vibrations[3]. In the solid state, these groups engage in extensive intermolecular hydrogen bonding, which broadens these bands and shifts them to lower wavenumbers compared to theoretical gas-phase calculations.

  • The Methyl Group Signature (2800–3000 cm⁻¹ & 1375 cm⁻¹): The C4-methyl group is the primary structural differentiator between 6-A-4-MN and 6-AN. The introduction of this methyl group yields distinct aliphatic C-H stretching modes (asymmetric near 2960 cm⁻¹ and symmetric near 2870 cm⁻¹). More importantly, the symmetric C-H bending vibration (the "umbrella mode") appears sharply around 1375 cm⁻¹, providing a definitive, isolated marker for the methyl substitution.

  • Amide I and Amide II Bands (1600–1700 cm⁻¹): The Amide I band is predominantly driven by the C=O stretching vibration. In 6-AN analogs, this peak is typically observed as a strong band around 1688 cm⁻¹[4]. The exact position is highly sensitive to the local electronic environment and steric proximity. The Amide II band (a coupled mode of N-H bending and C-N stretching) typically appears near 1620 cm⁻¹.

  • Aryl C-N Stretching (1200-1450 cm⁻¹): The C-N stretching bands connecting the amine to the aromatic ring are highly diagnostic. In 6-aminonicotinamide, these are reported at 1422 cm⁻¹ and 1278 cm⁻¹[4].

Comparative Spectral Analysis

To objectively evaluate 6-A-4-MN, it must be compared against structurally related alternatives. The table below summarizes the key diagnostic IR bands, highlighting how positional isomerism and substitution alter the spectral fingerprint.

Functional Group / Mode6-Amino-4-methylnicotinamide (Product)6-Aminonicotinamide (Unmethylated Analog)2-Amino-4-methylnicotinamide (Positional Isomer)
N-H Stretch (Amine/Amide) 3450, 3320, 3180 cm⁻¹3455, 3325, 3185 cm⁻¹3440, 3310, 3170 cm⁻¹ (Broadened)
C-H Stretch (Aliphatic) 2960, 2925, 2850 cm⁻¹Absent 2960, 2925, 2850 cm⁻¹
C=O Stretch (Amide I) 1685 cm⁻¹1688 cm⁻¹1675 cm⁻¹ (Shifted due to H-bonding)
N-H Bend (Amide II) 1620 cm⁻¹1622 cm⁻¹1615 cm⁻¹
C=C / C=N (Pyridine Ring) 1590, 1550 cm⁻¹1582, 1545 cm⁻¹1595, 1560 cm⁻¹
C-H Bend (Methyl Umbrella) 1375 cm⁻¹Absent 1375 cm⁻¹
C-N Stretch (Aryl-Amine) 1425 cm⁻¹1422 cm⁻¹1415 cm⁻¹

Expert Insight on Causality: Notice the significant shift in the Amide I (C=O) band for 2-amino-4-methylnicotinamide (1675 cm⁻¹) compared to 6-A-4-MN (1685 cm⁻¹). In the 2-amino isomer, the amine group is directly adjacent (ortho) to the 3-carboxamide group. This proximity facilitates strong intramolecular hydrogen bonding between the amine protons and the carbonyl oxygen. This interaction lengthens and weakens the C=O double bond, thereby lowering its vibrational frequency. In 6-A-4-MN, the amine is at the distant C6 position, preventing intramolecular H-bonding, resulting in a higher frequency Amide I band.

Self-Validating ATR-FTIR Methodology

To ensure high-fidelity, reproducible data, the following self-validating ATR-FTIR protocol must be strictly adhered to. This methodology eliminates the need for KBr pellet pressing, reducing moisture-induced spectral artifacts (water vapor absorbs strongly in the 3000-3600 cm⁻¹ region, which can mask critical amine/amide bands).

Step-by-Step Protocol:

  • System Suitability Test (SST): Before analyzing the sample, acquire a spectrum of a traceable polystyrene standard. Verify that the 1601 cm⁻¹ peak is within ±1 cm⁻¹ to validate the interferometer's laser calibration.

  • Background Acquisition: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and a lint-free wipe. Allow it to evaporate completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to map ambient CO₂ and water vapor. Causality: This provides the baseline for mathematical subtraction, ensuring atmospheric changes do not manifest as false peaks in the sample spectrum.

  • Sample Application: Place approximately 2-5 mg of neat 6-A-4-MN powder directly onto the center of the ATR crystal. Lower the pressure anvil until the instrument's force gauge indicates optimal contact. Causality: Intimate contact between the crystal and the solid sample is mandatory because the IR evanescent wave penetrates only 0.5 to 2 micrometers into the sample. Inadequate pressure leads to artificially weak bands, especially in the high-frequency N-H/C-H stretching regions.

  • Data Acquisition & Processing: Collect the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm in the spectrometer software. Causality: ATR correction compensates for the wavelength-dependent penetration depth of the evanescent wave, ensuring the relative peak intensities are directly comparable to standard transmission spectra.

  • Cleaning and Verification: Clean the crystal with isopropanol and perform a final "clean crystal" scan to ensure no residual compound remains, preventing cross-contamination for subsequent batches.

ATR_Workflow SST Step 1: System Suitability (Polystyrene Standard) BKG Step 2: Background Scan (Clean Diamond Crystal) SST->BKG PREP Step 3: Sample Application (Neat Solid + Anvil Pressure) BKG->PREP SCAN Step 4: ATR-FTIR Scan (32 Scans, 4 cm⁻¹ Res) PREP->SCAN PROC Step 5: Spectral Processing (ATR Correction) SCAN->PROC VAL Step 6: Band Validation (Methyl & Amide Markers) PROC->VAL

Figure 1: Self-validating ATR-FTIR workflow for structural characterization.

References
  • National Center for Biotechnology Information. "6-Aminonicotinamide | C6H7N3O | CID 9500 - PubChem". PubChem. URL:[Link]

  • Muthu, S., et al. "Vibrational spectroscopic, molecular docking and quantum chemical studies on 6-aminonicotinamide". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (Available via ResearchGate). URL:[Link]

  • AIP Publishing. "Vibrational Spectroscopic, Structural and Nonlinear Optical Activity Studies on 6-aminonicotinamide: A DFT Approach". AIP Conference Proceedings. URL:[Link]

Sources

Validation

A Structural Comparison of 6-Amino-4-methyl-nicotinamide and its Positional Isomers: A Guide for Researchers

This guide provides an in-depth structural comparison of 6-Amino-4-methyl-nicotinamide and its key positional isomers. Designed for researchers, scientists, and drug development professionals, this document delves into t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural comparison of 6-Amino-4-methyl-nicotinamide and its key positional isomers. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced structural differences that arise from the varied placement of amino and methyl groups on the nicotinamide scaffold. Understanding these subtleties is paramount, as they can significantly influence the molecule's physicochemical properties, spectroscopic signatures, and biological activity.

Introduction to 6-Amino-4-methyl-nicotinamide and its Isomeric Landscape

6-Amino-4-methyl-nicotinamide belongs to the family of substituted nicotinamides, a class of compounds of significant interest in medicinal chemistry. The parent molecule, nicotinamide, is a form of vitamin B3 and a crucial component of the coenzymes NAD+ and NADP+. Modifications to the pyridine ring can lead to a diverse array of biological activities. 6-Aminonicotinamide, for instance, is a known inhibitor of the pentose phosphate pathway and has been investigated for its potential to sensitize cancer cells to chemotherapy[1][2].

The introduction of a methyl group, as in 6-Amino-4-methyl-nicotinamide, adds another layer of complexity and potential for tailored biological activity. The positional isomers of this compound, where the amino and methyl groups are rearranged around the pyridine ring, present a fascinating case study in structure-activity relationships. This guide will focus on the structural characterization of 6-Amino-4-methyl-nicotinamide and its primary positional isomers, providing a framework for their differentiation and analysis.

The key isomers that will be discussed are:

  • 6-Amino-4-methyl-nicotinamide

  • 2-Amino-4-methyl-nicotinamide

  • 4-Amino-2-methyl-nicotinamide

  • 5-Amino-4-methyl-nicotinamide

  • 2-Amino-6-methyl-nicotinamide

dot graph "Isomers" { layout=neato; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Positional Isomers of Amino-Methyl-Nicotinamide

Structural Elucidation Techniques: A Comparative Workflow

The definitive identification and differentiation of these isomers rely on a suite of analytical techniques. Each method provides a unique piece of the structural puzzle. The interplay of these techniques is crucial for unambiguous characterization.

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Workflow for Isomer Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Connectivity

NMR spectroscopy is arguably the most powerful tool for distinguishing isomers. The chemical environment of each proton and carbon atom is exquisitely sensitive to the positions of the amino and methyl substituents.

¹H NMR Spectroscopy: The aromatic protons on the pyridine ring will exhibit distinct chemical shifts and coupling patterns for each isomer.

  • Chemical Shift: The electron-donating amino group and the weakly electron-donating methyl group will shield nearby protons, causing them to resonate at higher fields (lower ppm). The degree of this shielding will depend on their relative positions (ortho, meta, para) to the protons. For instance, a proton ortho to the amino group will experience a more significant upfield shift compared to a meta or para proton.

  • Coupling Constants (J-values): The coupling between adjacent protons on the pyridine ring (typically ³J = 4-8 Hz for ortho coupling, ⁴J = 1-3 Hz for meta coupling, and ⁵J ≈ 0-1 Hz for para coupling) provides definitive evidence of their relative positions.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyridine ring are also highly informative. The amino group will cause a significant upfield shift for the carbon atom it is attached to and the carbons ortho and para to it. The methyl group will have a smaller shielding effect.

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm):

IsomerPredicted ¹H NMR Shifts (Pyridine Protons)Predicted ¹³C NMR Shifts (Pyridine Carbons)
6-Amino-4-methyl-nicotinamide H2: ~8.0, H5: ~6.5C2: ~158, C3: ~120, C4: ~148, C5: ~108, C6: ~162
2-Amino-4-methyl-nicotinamide H5: ~6.4, H6: ~7.9C2: ~161, C3: ~107, C4: ~149, C5: ~115, C6: ~150
4-Amino-2-methyl-nicotinamide H5: ~6.3, H6: ~7.8C2: ~157, C3: ~108, C4: ~155, C5: ~110, C6: ~148
5-Amino-4-methyl-nicotinamide H2: ~8.1, H6: ~7.7C2: ~145, C3: ~122, C4: ~138, C5: ~140, C6: ~142
2-Amino-6-methyl-nicotinamide H4: ~7.5, H5: ~6.3C2: ~159, C3: ~118, C4: ~138, C5: ~112, C6: ~157

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts, so consistency is key for comparison.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a spectral width of 16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (COSY and HSQC): For unambiguous assignment, acquire a 2D Correlation Spectroscopy (COSY) experiment to establish proton-proton correlations and a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate protons with their directly attached carbons.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound, confirming the isomeric nature (all isomers will have the same molecular weight). More importantly, the fragmentation pattern upon ionization can provide structural clues to differentiate the isomers.

Electron Ionization (EI-MS): In EI-MS, the molecule is fragmented, and the resulting fragmentation pattern is a fingerprint of the molecule. The positions of the amino and methyl groups will influence the stability of the fragment ions.

  • Loss of NH₂ or CH₃: The initial fragmentation may involve the loss of the amino group (as •NH₂) or the methyl group (as •CH₃). The relative abundance of these fragment ions will differ between isomers.

  • Pyridine Ring Cleavage: The fragmentation of the pyridine ring itself will be influenced by the substituent positions. For instance, the presence of a methyl group adjacent to the nitrogen may lead to a characteristic loss of HCN.

Predicted Key Mass Fragments (m/z):

IsomerMolecular Ion (M⁺•)Key Fragment Ions
All Isomers151[M-NH₂]⁺ (135), [M-CH₃]⁺ (136), [M-CONH₂]⁺ (107)

The relative intensities of these fragments will be the primary differentiating factor. For example, isomers with a methyl group at the 2- or 6-position might show a more prominent loss of a methyl radical.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-200).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and the major fragment ions. Compare the fragmentation patterns of the different isomers.

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography provides the most unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While obtaining suitable crystals can be a challenge, the resulting data is invaluable.

The crystal structure of 6-aminonicotinamide (a closely related compound without the methyl group) reveals a planar pyridine ring with the amide group rotated out of the plane[3]. Hydrogen bonding plays a significant role in the crystal packing. It is expected that the positional isomers of 6-Amino-4-methyl-nicotinamide will exhibit different crystal packing arrangements due to altered hydrogen bonding networks and steric effects of the methyl group.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the purified isomer suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain accurate atomic coordinates and other crystallographic parameters.

Comparative Biological Activity: A Functional Perspective

The structural differences between these isomers are expected to translate into distinct biological activities. The orientation of the amino and methyl groups can affect how the molecule binds to target proteins, its membrane permeability, and its metabolic stability.

For example, 6-aminonicotinamide is known to be a substrate for nicotinamide N-methyltransferase (NNMT), an enzyme involved in drug and xenobiotic metabolism[4]. The positional isomers of 6-Amino-4-methyl-nicotinamide may exhibit different affinities for and inhibition constants against NNMT and other enzymes.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (Example: NNMT)

  • Assay Setup: In a microplate, combine the purified enzyme (NNMT), its substrates (S-adenosyl-L-methionine and a methyl acceptor), and the test isomer at various concentrations.

  • Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a set period.

  • Detection: Stop the reaction and quantify the product formation using a suitable detection method, such as HPLC or a fluorescence-based assay.

  • Data Analysis: Determine the IC₅₀ value for each isomer, which represents the concentration required to inhibit 50% of the enzyme's activity.

Conclusion

The structural comparison of 6-Amino-4-methyl-nicotinamide and its positional isomers highlights the profound impact of subtle changes in molecular architecture. Through a combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography, researchers can definitively identify and characterize each isomer. This detailed structural understanding is the foundation for elucidating their differential biological activities and for the rational design of novel nicotinamide-based therapeutics. This guide provides the necessary framework and experimental considerations for embarking on such a comparative study.

References

Sources

Comparative

validating 6-Amino-4-methyl-nicotinamide concentration via UV-Vis spectrophotometry

UV-Vis Spectrophotometry vs. HPLC-UV Executive Summary 6-Amino-4-methyl-nicotinamide (AMN) is a critical pyridine derivative, often utilized as a pharmacophore in PARP inhibitors and nicotinamide phosphoribosyltransferas...

Author: BenchChem Technical Support Team. Date: March 2026

UV-Vis Spectrophotometry vs. HPLC-UV

Executive Summary

6-Amino-4-methyl-nicotinamide (AMN) is a critical pyridine derivative, often utilized as a pharmacophore in PARP inhibitors and nicotinamide phosphoribosyltransferase (NAMPT) ligands. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for specificity, UV-Vis Spectrophotometry offers a rapid, cost-effective alternative for routine in-process checks—if validated correctly.

The Bottom Line: UV-Vis is acceptable for AMN quantification only when purity is >98% and the sample matrix is free of other pyridine-absorbing species. For complex matrices (biological media, crude reaction mixtures), HPLC is non-negotiable. This guide provides the protocols to validate UV-Vis against an HPLC benchmark.

Technical Introduction: The Analytical Challenge

The quantification of AMN presents specific challenges due to its structural properties:

  • Chromophore Sensitivity: The pyridine ring, conjugated with the exocyclic amine (C6) and amide (C3), creates a distinct UV absorption profile. However, this system is highly pH-dependent. Protonation of the amino group (

    
    ) causes significant spectral shifts (bathochromic/hypsochromic), necessitating strict pH control in the solvent.
    
  • Lack of Specificity: UV-Vis aggregates the absorbance of all species in the solution. Impurities like 6-aminonicotinic acid (a hydrolysis product) will absorb in the same region, leading to false positives (positive bias).

Methodology 1: The Working Method (UV-Vis)

Objective: Establish a rapid quantification workflow. Prerequisite: High-purity reference standard of 6-Amino-4-methyl-nicotinamide (Purity >99%).

Solvent Selection & Preparation[1]
  • Solvent: 50% Methanol / 50% Phosphate Buffer (50 mM, pH 7.0).

    • Why? Methanol ensures solubility of the organic methyl/amino backbone; the buffer locks the protonation state of the amine, preventing spectral drift.

  • Blank: The exact same solvent mixture (without analyte).

Determination of and Extinction Coefficient ( )

Since specific literature values vary by solvent, you must empirically determine these for your system.

  • Stock Solution: Dissolve 10.0 mg AMN in 100 mL solvent (Conc: 100

    
    g/mL).
    
  • Spectral Scan: Scan from 200 nm to 400 nm.

    • Expected Profile: Distinct peak likely in the 260–290 nm range (shifted relative to Nicotinamide's 262 nm due to the amino auxochrome).

  • Identify

    
    :  Record the wavelength of peak absorbance.[1][2][3][4][5]
    
  • Calculate

    
    :  Use the Beer-Lambert Law (
    
    
    
    ).
Routine Measurement Protocol
  • Baseline: Zero the instrument with the Blank.

  • Dilution: Dilute sample to fall within 0.2 – 0.8 AU (Linear Range).

  • Measure: Record Absorbance at determined

    
    .
    
  • Calculate:

    
    
    

Methodology 2: The Reference Method (HPLC)

Objective: Provide specific, ground-truth data to validate the UV-Vis method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5

    
    m).
    
  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: Diode Array Detector (DAD) extracting chromatogram at

    
     (determined in UV-Vis step).
    
  • Flow Rate: 1.0 mL/min.

Comparative Analysis & Validation Data

The following data represents a typical validation "shootout" between the two methods.

Table 1: Performance Metrics Comparison
MetricUV-Vis SpectrophotometryHPLC-UV (Reference)Verdict
Linearity (

)
> 0.999 (0.5 – 50

g/mL)
> 0.999 (0.1 – 100

g/mL)
Tie (Both excellent)
Precision (RSD) < 0.5% (Instrumental)< 1.0% (System)UV-Vis is more precise (fewer moving parts).
Accuracy (Pure) 99.5% - 100.5%99.0% - 101.0%Tie (For pure samples).
Accuracy (Impure) Poor (Overestimates)High (Separates impurities)HPLC is required for impure samples.
LOD (Limit of Detection) ~0.5

g/mL
~0.05

g/mL
HPLC is 10x more sensitive.
Throughput < 1 min/sample15-20 min/sampleUV-Vis is superior for high volume.

Visualization: Workflow & Decision Logic

Figure 1: Method Validation Workflow

This diagram illustrates the parallel processing required to validate the UV-Vis method against the HPLC benchmark.

ValidationWorkflow cluster_UV Working Method (UV-Vis) cluster_HPLC Reference Method (HPLC) Start Raw Sample (6-Amino-4-methyl-nicotinamide) Prep Sample Preparation (Dissolve in MeOH/Buffer) Start->Prep UV_Scan Spectral Scan (200-400nm) Prep->UV_Scan HPLC_Inj Injection (C18 Column) Prep->HPLC_Inj UV_Calc Calculate Conc. (Beer-Lambert) UV_Scan->UV_Calc Compare Correlation Analysis (Bland-Altman Plot) UV_Calc->Compare Result A HPLC_Sep Peak Integration (Area Under Curve) HPLC_Inj->HPLC_Sep HPLC_Sep->Compare Result B Decision Validation Decision Compare->Decision

Caption: Parallel workflow demonstrating the validation of UV-Vis results against HPLC ground truth.

Figure 2: Decision Matrix

Use this logic tree to determine which method to apply for a specific sample batch.

DecisionTree Start Select Analytical Method Q1 Is Sample Purity Known >98%? Start->Q1 Q2 Is Matrix Complex? (e.g., Plasma, Crude Mix) Q1->Q2 No / Unsure UV Use UV-Vis (Routine QC) Q1->UV Yes HPLC Use HPLC (Specific Assay) Q2->HPLC Yes Q2->HPLC No (But low purity)

Caption: Operational logic for selecting between UV-Vis and HPLC based on sample purity and matrix complexity.

Experimental Protocol: Self-Validation Checklist

To ensure Trustworthiness (E-E-A-T), perform this "System Suitability Test" before every UV-Vis batch:

  • Wavelength Check: Run a Holmium Oxide filter or a known standard. Peak shift >1 nm requires calibration.

  • Linearity Check: Prepare a 3-point curve (Low, Mid, High).

    
     must be 
    
    
    
    .
  • Recovery Spike: Add a known amount of AMN to your sample. Recovery must be

    
    . If recovery is 
    
    
    
    , your matrix is absorbing UV light (Interference)
    
    
    Switch to HPLC.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Materials for Spectrophotometry.Link

  • PubChem. (2023). Nicotinamide Compound Summary.[6] (Used for structural analog spectral comparisons). Link

  • Sigma-Aldrich. (2023). 6-Amino-4-methylnicotinamide Product Specification.Link

Sources

Validation

Chromatographic Comparison Guide: Commercial vs. Synthesized 6-Amino-4-methyl-nicotinamide

As a Senior Application Scientist, evaluating the purity of critical pharmaceutical building blocks is not just about running a sample through a column; it is about understanding the chemical history of the molecule. 6-A...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the purity of critical pharmaceutical building blocks is not just about running a sample through a column; it is about understanding the chemical history of the molecule. 6-Amino-4-methyl-nicotinamide (CAS: 65169-39-3) is a highly polar, nitrogen-rich pyridine derivative. Depending on its origin—whether procured from a commercial vendor or synthesized in-house—its impurity profile will vary significantly.

This guide provides an objective, data-driven chromatographic comparison of commercial versus synthesized batches, detailing the causality behind their distinct impurity profiles and providing a self-validating analytical protocol for your laboratory.

Mechanistic Origins of Impurities

Before injecting a sample, we must anticipate what we are looking for. The origin of the material dictates its chemical degradation and process-related impurities:

  • Commercial Sourcing (Degradation Focus): Commercial batches are subjected to long-term storage and global transit. The primary carboxamide group (-CONH₂) is susceptible to slow nucleophilic acyl substitution in the presence of ambient moisture. This hydrolysis yields 6-amino-4-methylnicotinic acid . Consequently, older commercial batches frequently exhibit elevated levels of this specific degradant.

  • In-House Synthesis (Process Focus): Freshly synthesized batches typically avoid hydrolysis but carry process-related baggage. Synthesis often involves the amidation of substituted pyridines. If the starting materials contain isomeric impurities, or if the reaction lacks absolute regioselectivity, regioisomers (such as 2-amino-4-methylnicotinamide) will form. Because these isomers share identical molecular weights and nearly identical polarities, they are notoriously difficult to purge via standard crystallization.

According to the [1], any impurity exceeding the 0.05% reporting threshold must be documented, and those above 0.10% require rigorous structural identification.

Mandatory Visualization: Analytical Workflow

G N1 6-Amino-4-methyl-nicotinamide (CAS: 65169-39-3) N2 Sample Preparation (1.0 mg/mL in 50:50 H2O:MeCN) N1->N2 N3 HPLC-UV Analysis (Purity & Retention Time) N2->N3 10 µL Injection N4 LC-MS/MS Analysis (Structural Elucidation) N2->N4 ESI+ Mode N5 Impurity Profiling (ICH Q3A Guidelines) N3->N5 N4->N5 N6 Commercial Batch Primary: Hydrolysis Degradants N5->N6 N7 Synthesized Batch Primary: Regioisomers N5->N7

Fig 1: Chromatographic workflow for impurity profiling of 6-Amino-4-methyl-nicotinamide.

Self-Validating Experimental Methodology

To accurately profile pyridine derivatives, the chromatographic method must suppress secondary silanol interactions, which otherwise cause severe peak tailing for basic nitrogenous compounds[2].

Sample Preparation
  • Accurately weigh 10.0 mg of the 6-Amino-4-methyl-nicotinamide sample.

  • Dissolve in 10.0 mL of Diluent (50:50 v/v HPLC-grade Water:Acetonitrile) to yield a 1.0 mg/mL stock.

  • Sonicate for 5 minutes to ensure complete dissolution, then filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

HPLC-UV Parameters
  • Column: C18 Reversed-Phase (250 mm × 4.6 mm, 5 µm). Causality: Provides high theoretical plate counts necessary for resolving closely eluting regioisomers.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent, protonating the basic pyridine nitrogen and shielding it from unendcapped silanols on the stationary phase.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 0–5 min (5% B), 5–15 min (5% to 60% B), 15–20 min (60% B), 20–25 min (re-equilibration at 5% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

System Suitability Testing (SST)

A protocol is only as trustworthy as its system suitability. Before analyzing samples, ensure the system meets these self-validating criteria:

  • Tailing Factor (Tf): ≤ 1.5 for the API peak.

  • Resolution (Rs): ≥ 1.5 between the API and the closest eluting impurity.

  • Precision: %RSD ≤ 2.0% for 5 replicate injections of the standard.

Data Presentation & Comparative Results

The following tables summarize the quantitative HPLC-UV integration and LC-MS structural characterization of a standard commercial batch (stored >6 months) versus a freshly synthesized in-house batch.

Table 1: Comparative HPLC-UV Peak Integration & Purity
Peak IDRelative Retention Time (RRT)Commercial Batch (% Area)Synthesized Batch (% Area)Proposed Identity
10.850.45% 0.05%6-Amino-4-methylnicotinic acid
21.0098.20%99.10%6-Amino-4-methyl-nicotinamide (API)
31.150.10%0.65% 2-Amino-4-methylnicotinamide
41.300.05%0.20%Unreacted Precursor / Adduct
Table 2: LC-MS/MS Characterization of Impurities (ESI+)
RRTm/z [M+H]⁺Key Fragment Ions (m/z)Structural Rationale
0.85153.06135.05, 107.05Loss of H₂O (-18 Da) confirms the presence of a carboxylic acid group (Hydrolysis degradant).
1.00152.08135.05, 108.06Target API. Loss of NH₃ (-17 Da) confirms the intact carboxamide group.
1.15152.08135.05, 108.06Isobaric regioisomer. Identical mass and fragmentation, but distinct chromatographic retention.

Discussion & Application Insights

The data clearly illustrates the divergent impurity profiles based on the source of the material:

  • The Commercial Hydrolysis Challenge (RRT 0.85): The commercial batch exhibits a significant impurity at RRT 0.85 (0.45%), which LC-MS identifies as a carboxylic acid derivative (m/z 153.06). Because this exceeds the[1], researchers using aged commercial batches in sensitive downstream biological assays or coupling reactions must pre-purify the material, as the free carboxylic acid can act as an unwanted chain terminator or competitive binder.

  • The Synthetic Regioisomer Challenge (RRT 1.15): The in-house synthesized batch boasts a higher overall purity (99.10%) but contains a stubborn regioisomer at RRT 1.15 (0.65%). Because regioisomers have identical mass (m/z 152.08) and highly similar pKa values, they co-elute under generic chromatographic conditions. The use of a shallow gradient and TFA ion-pairing is strictly necessary to achieve the Rs ≥ 1.5 required to accurately quantify and monitor the clearance of this process impurity.

References

  • International Council for Harmonisation (ICH). "Q3A(R2) Impurities in New Drug Substances." ICH Quality Guidelines, October 2006. URL:[Link]

  • Journal of Food and Drug Analysis. "Impurity Profile of Phenazopyridine Hydrochloride through HPLC." JFDA Online, Vol 16, Issue 1. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 6-Amino-4-methyl-nicotinamide

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 6-Amino-4-methyl-nicotinamide. As a niche chemical, specific regulatory disposal codes may not be explicitly assigned.

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 6-Amino-4-methyl-nicotinamide. As a niche chemical, specific regulatory disposal codes may not be explicitly assigned. Therefore, this guidance is synthesized from the safety profiles of structurally analogous compounds, such as aminopyridines and nicotinamide derivatives, and grounded in established principles of laboratory safety and hazardous waste management. The primary directive is to treat 6-Amino-4-methyl-nicotinamide as a hazardous substance, ensuring the safety of personnel and the protection of the environment.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the cornerstone of safe handling and disposal. Based on data from related aminopyridine and nicotinamide compounds, 6-Amino-4-methyl-nicotinamide should be handled as a substance with significant health risks. The primary concerns are its potential reproductive toxicity and irritant properties.

Key Causality: The structure, featuring an amino group on a pyridine ring, is common in compounds that can interfere with biological processes. The nicotinamide component is a derivative of niacin (Vitamin B3), but modifications to the core structure can drastically alter its toxicological profile. For instance, 6-aminonicotinamide is a known teratogen and metabolic antagonist. Therefore, assuming a high degree of hazard is a prudent and necessary precaution.

Table 1: Summary of Potential Hazards (Based on Analogous Compounds)

Hazard Classification GHS Pictogram Description of Risk Supporting Sources
Reproductive Toxicity Health Hazard Based on data for 6-Aminonicotinamide, there is a strong indication that this class of compounds may damage fertility or the unborn child.[1][2] [1][2]
Skin Irritation Exclamation Mark Direct contact may cause skin irritation. Prolonged exposure should be avoided.[3] [3]
Serious Eye Irritation Exclamation Mark The compound is likely to cause serious irritation if it comes into contact with the eyes.[3] [3]
Acute Toxicity Skull and Crossbones (Assumed) Aminopyridines can be toxic if inhaled, ingested, or absorbed through the skin.[1][4][5] Symptoms can include headache, dizziness, and respiratory distress.[6] [1][4][5][6]

| Combustibility | None (Standard) | As a solid powder, it is a combustible material that can form explosive dust-air mixtures.[7] |[7] |

Engineering Controls and Personal Protective Equipment (PPE)

A self-validating protocol begins with controlling the environment and protecting the individual. The risk of exposure must be minimized through a combination of proper ventilation and appropriate PPE.

  • Engineering Controls : All handling of 6-Amino-4-methyl-nicotinamide, including weighing and preparing for disposal, must be conducted inside a certified chemical fume hood.[1][8] This is critical to prevent the inhalation of fine particulates. An eyewash station and safety shower must be readily accessible.[1]

  • Personal Protective Equipment (PPE) : The following PPE is mandatory when handling this compound.

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale and Source
Hand Protection Nitrile gloves, inspected before use. Use proper glove removal technique. Prevents skin contact and absorption.[2] Dispose of contaminated gloves as hazardous waste.
Eye/Face Protection Chemical safety goggles or a face shield. Conforms to OSHA 29 CFR 1910.133 regulations to prevent eye contact.[1][8]
Skin & Body Protection A lab coat, fully buttoned. Consider disposable sleeves for extensive handling. Provides a barrier against accidental spills and contamination of personal clothing.[8]

| Respiratory Protection | A NIOSH/MSHA approved respirator with a particulate filter (e.g., N100) is required if there is a risk of aerosolization outside of a fume hood. | Follows OSHA 29 CFR 1910.134 guidelines for respiratory protection.[1][8] |

Spill Management Protocol

Immediate and correct response to a spill is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:
  • Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or outside of a containment area, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Table 2.

  • Contain the Spill:

    • For solid spills: Do NOT dry sweep, as this will generate airborne dust.[2] Gently cover the spill with a damp paper towel or use a spill kit absorbent designed for solid chemicals to wet the material slightly.

    • For solutions: Cover with an appropriate chemical absorbent material, starting from the outside and working inwards.

  • Collect the Waste: Carefully scoop the absorbed material and contaminated debris into a designated, sealable hazardous waste container (e.g., a heavy-duty plastic bag or a labeled bucket).[2][8]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., water, if appropriate for the surface), followed by soap and water. All cleaning materials (wipes, paper towels) must be disposed of as hazardous waste.

  • Dispose of Contaminated Materials: Place all contaminated PPE (gloves, disposable sleeves) and cleaning materials into the hazardous waste container. Seal the container.

  • Label and Report: Affix a hazardous waste label to the container, clearly identifying the contents as "Hazardous Waste: 6-Amino-4-methyl-nicotinamide" and listing any other solvents used. Report the spill to your EHS department according to institutional policy.

Bulk Disposal Procedure

The guiding principle for the disposal of 6-Amino-4-methyl-nicotinamide is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][9]

Authoritative Grounding: The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this specific chemical may not be on a named list, it would likely be classified as hazardous due to its toxic characteristics (a "characteristic" hazardous waste).[10] The standard and safest disposal method for such organic compounds is high-temperature incineration at a licensed facility.

Step-by-Step Bulk Disposal Workflow:
  • Containment: The primary container of 6-Amino-4-methyl-nicotinamide must be securely sealed. If the original container is compromised, it should be overpacked into a larger, compatible, and sealable container.

  • Labeling: The container must be labeled with a "Hazardous Waste" sticker. The label must include:

    • The full chemical name: "6-Amino-4-methyl-nicotinamide"

    • The approximate quantity of waste.

    • The date accumulation started.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

  • Segregation and Storage: Store the labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be secure, well-ventilated, and away from incompatible materials like strong oxidizing agents.[1][11]

  • Contact EHS: Notify your institution's EHS department or designated chemical safety officer to arrange for pickup. Do not attempt to transport the waste off-site yourself.

  • Manifesting and Disposal: The EHS department will work with a licensed hazardous waste disposal contractor to transport the material for disposal. The waste will be manifested and sent to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will typically be destroyed via incineration.[1][12]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the safe management and disposal of 6-Amino-4-methyl-nicotinamide waste.

DisposalWorkflow start Waste Generation (e.g., expired material, spill residue) assessment Assess Waste Type & Quantity start->assessment spill_residue Small Spill Residue (<100g) assessment->spill_residue Spill bulk_waste Bulk / Unused Product assessment->bulk_waste Bulk spill_protocol Follow Spill Management Protocol (Section 3) spill_residue->spill_protocol bulk_protocol Follow Bulk Disposal Procedure (Section 4) bulk_waste->bulk_protocol contain_spill Contain waste in a sealable, compatible container. spill_protocol->contain_spill contain_bulk Ensure primary container is sealed. Overpack if necessary. bulk_protocol->contain_bulk labeling Label as 'Hazardous Waste' with full chemical name and hazards. contain_spill->labeling contain_bulk->labeling storage Store in designated Satellite Accumulation Area. labeling->storage ehs_contact Contact Institutional EHS for Waste Pickup. storage->ehs_contact end Waste Manifested & Transported by Licensed Vendor for Incineration ehs_contact->end

Sources

Handling

Advanced Safety and Logistical Guide: Handling 6-Amino-4-methyl-nicotinamide

As a Senior Application Scientist, I approach the handling of experimental antimetabolites not merely as a checklist of regulatory requirements, but as a comprehensive biochemical risk management strategy. 6-Amino-4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of experimental antimetabolites not merely as a checklist of regulatory requirements, but as a comprehensive biochemical risk management strategy. 6-Amino-4-methyl-nicotinamide (CAS: 65169-39-3) is a specialized nicotinamide derivative. Because publicly available safety literature on the 4-methyl derivative is sparse, we must architect our operational protocols by extrapolating from its highly characterized parent compound, 6-Aminonicotinamide (6-AN, CAS: 329-89-5) [1].

This guide provides researchers, scientists, and drug development professionals with a self-validating, step-by-step system for the safe handling, reconstitution, and disposal of this compound.

Biochemical Rationale for Hazard Controls

To understand how to protect yourself, you must first understand why the chemical is dangerous.

Like its parent compound 6-AN, 6-Amino-4-methyl-nicotinamide acts as a potent antimetabolite. Once inside the cell, it is metabolized into a toxic NAD(P)+ analog. This analog acts as a competitive inhibitor of 6-phosphogluconate dehydrogenase (6PGD) , a critical enzyme in the Pentose Phosphate Pathway (PPP) [2].

Inhibiting the PPP halts the production of intracellular NADPH. Without NADPH, cells cannot regenerate reduced glutathione (GSH), leading to catastrophic oxidative stress, DNA damage, and apoptosis [3]. Because of this mechanism, exposure poses acute risks to cellular metabolism and carries severe teratogenic (reproductive) toxicity risks [4].

G A 6-Amino-4-methyl-nicotinamide B Metabolized to 6-amino-NAD(P)+ A->B C Inhibits 6-Phosphogluconate Dehydrogenase (6PGD) B->C D Depletion of Intracellular NADPH C->D E Increased Oxidative Stress & Apoptosis D->E

Fig 1: Mechanism of 6-Amino-4-methyl-nicotinamide toxicity via PPP inhibition.

Quantitative Hazard Profile

The following table summarizes the physicochemical properties and GHS classifications of 6-Amino-4-methyl-nicotinamide, directly dictating our required engineering controls.

Property / HazardValue / ClassificationOperational Rationale & Required Control
CAS Number 65169-39-3Unique identifier for inventory and waste tracking.
Molecular Weight 151.17 g/mol Small molecule; easily penetrates compromised skin barriers.
Physical State Solid (Powder)High risk of aerosolization during weighing; mandates respiratory protection.
Reproductive Toxicity Category 1B (Presumed)Teratogenic risk; mandates double-gloving and restricted access for pregnant personnel.
Acute Toxicity Category 4 (Systemic)Systemic PPP inhibition upon entry; requires full-body impervious covering.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory attire when handling concentrated powders of PPP inhibitors. Your PPE must form a redundant, self-validating barrier.

  • Respiratory Protection: Use a NIOSH-approved N95, P100, or EN 149 compliant particulate respirator [4]. Causality: The compound is supplied as a fine powder. Inhalation bypasses the first-pass metabolism of the liver, delivering the antimetabolite directly into systemic circulation.

  • Hand Protection: Double-gloving with heavy-duty nitrile gloves is mandatory. Causality: We frequently use Dimethyl Sulfoxide (DMSO) to reconstitute this compound. DMSO is a potent dermal penetration enhancer. If a DMSO-compound solution spills on a single glove, it can drag the teratogen straight through the micro-pores of the nitrile and into your bloodstream. Double-gloving provides a critical window to remove the outer glove upon contamination.

  • Eye Protection: Chemical splash goggles (OSHA 29 CFR 1910.133 / EN166). Safety glasses are insufficient against aerosolized powders.

  • Body Protection: A fully fastened, impervious lab coat with fitted cuffs.

Operational Workflows

Protocol 1: Closed-System Reconstitution

To minimize the risk of aerosolizing the powder, we utilize a "closed-system" reconstitution method.

  • Thermal Equilibration: Transfer the sealed vial of 6-Amino-4-methyl-nicotinamide from cold storage (2-8°C) to a Class II Type A2 Biological Safety Cabinet (BSC) or dedicated chemical fume hood. Allow the vial to sit for 30 minutes. Causality: Opening a cold vial introduces ambient humidity, causing condensation that degrades the hygroscopic powder.

  • Solvent Selection: Due to its poor aqueous solubility, use anhydrous DMSO as the primary vehicle to create a master stock (e.g., 50 mM to 100 mM).

  • Septum Injection (Zero-Aerosol Method): Do not uncap the vial. Using a sterile syringe and needle, inject the calculated volume of DMSO directly through the rubber septum. This eliminates the risk of inhaling aerosolized dust.

  • Dissolution: Gently swirl the vial until the powder is fully dissolved. Avoid vigorous vortexing, which can introduce micro-bubbles and accelerate oxidative degradation.

  • Aliquot Generation: Dispense the reconstituted stock solution into single-use, amber microcentrifuge tubes. Causality: Nicotinamide analogs are photosensitive. Amber tubes prevent UV-induced degradation. Store immediately at -20°C.

W S1 Don PPE (Double Nitrile, N95, Goggles) S2 Transfer vial to Class II Biosafety Cabinet S1->S2 S3 Equilibrate to RT (Prevent Condensation) S2->S3 S4 Inject DMSO directly through septum S3->S4 S5 Aliquot & Store at -20°C (Amber Tubes) S4->S5

Fig 2: Closed-system reconstitution workflow to minimize aerosolization risks.

Protocol 2: Chemical Spill & Decontamination Response

If a spill occurs, immediate containment is prioritized over rapid cleanup to prevent airborne spread.

  • Isolation: Evacuate personnel from the immediate vicinity.

  • Containment (Dry Powder): Do not sweep dry powder, as this generates toxic dust. Gently cover the powder with absorbent pads dampened with a 10% ethanol/water solution to suppress aerosolization.

  • Collection: Carefully scoop the dampened material using a non-sparking, disposable plastic spatula and place it into a hazardous waste bag.

  • Surface Decontamination: Wash the affected surface three times with a strong laboratory detergent solution, followed by a 70% ethanol wipe-down to remove residual organic residue.

Spill Spill Spill Detected Type Powder or Liquid? Spill->Type Powder Cover with Damp Pad (Suppress Dust) Type->Powder Dry Liquid Absorb with Inert Spill Kit Type->Liquid Wet Collect Collect in HazMat Bag Powder->Collect Liquid->Collect Decon Triple Wash Surface Collect->Decon

Fig 3: Decision matrix and workflow for 6-Amino-4-methyl-nicotinamide spill containment.

Waste Disposal Plan

Improper disposal of nicotinamide analogs poses significant risks to aquatic ecosystems.

  • Solid Waste: All contaminated consumables (empty vials, pipette tips, gloves, and spill pads) must be double-bagged in highly visible hazardous waste bags. Label clearly as: "Toxic/Teratogenic Solid Waste (Contains Nicotinamide Analogs)."

  • Liquid Waste: Collect DMSO/aqueous waste mixtures in dedicated, compatible, shatter-proof High-Density Polyethylene (HDPE) containers. Do NOT mix with strong acids or oxidizers, as this can cause exothermic reactions.

  • Final Destruction: Transfer to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration by a licensed hazardous waste contractor. Never flush solutions down the drain.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-4-methyl-nicotinamide
Reactant of Route 2
6-Amino-4-methyl-nicotinamide
© Copyright 2026 BenchChem. All Rights Reserved.